5'-Adenylic acid, monohydrate
描述
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1H2/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFQKVADUBYKV-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939806 | |
| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18422-05-4 | |
| Record name | 9-(5-O-Phosphonopentofuranosyl)-9H-purin-6-amine--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Function of 5'-Adenylic Acid Monohydrate in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Adenylic acid monohydrate, also known as adenosine (B11128) monophosphate (AMP), is a central molecule in cellular bioenergetics and a critical signaling nucleotide. Its roles extend from being a fundamental building block for RNA to acting as a sensitive indicator of cellular energy status and a precursor for extracellular signaling molecules. This technical guide provides a comprehensive overview of the core functions of AMP in cellular signaling, with a focus on its intracellular and extracellular roles. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of AMP-mediated pathways and to provide practical methodologies for their investigation.
Intracellular Signaling: AMP as a Master Regulator of Energy Homeostasis
The primary intracellular function of AMP is to act as a crucial sensor of the cell's energy state. Under conditions of metabolic stress, such as glucose deprivation or hypoxia, the ratio of AMP to ATP increases. This shift is a critical signal that activates a master regulator of metabolism: the AMP-activated protein kinase (AMPK).
The AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[1] The γ subunit contains binding sites for AMP, ADP, and ATP.[2] The binding of AMP to the γ subunit initiates a cascade of events leading to AMPK activation.[3]
Mechanism of AMPK Activation by AMP:
-
Allosteric Activation: Direct binding of AMP to the γ subunit induces a conformational change in the AMPK complex, leading to its allosteric activation.[3]
-
Promotion of Phosphorylation: AMP binding promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, most notably liver kinase B1 (LKB1).[4]
-
Inhibition of Dephosphorylation: The binding of AMP protects AMPK from dephosphorylation by protein phosphatases, thus maintaining its active state.
Once activated, AMPK acts to restore cellular energy balance by switching on catabolic pathways that generate ATP and switching off anabolic, ATP-consuming processes.
Caption: Intracellular AMP signaling via the AMPK pathway.
Quantitative Data for AMPK Activation
| Parameter | Value | Organism/System | Reference |
| EC50 for AMP (AMPK activation) | ~4 µM | In vitro | |
| EC50 for AMP (allosteric activation of AMPKK) | ~13.2 µM | In vitro | |
| AMPK γ-subunit isoform effects on AMP binding | γ2-containing complexes have the greatest AMP-dependence, γ3 the lowest, and γ1 is intermediate. | Human cells |
Extracellular Signaling: The AMP-Adenosine Pathway
Extracellular AMP also plays a crucial role in cellular signaling, primarily by serving as a substrate for the ecto-5'-nucleotidase, CD73. This enzyme is a key regulator of extracellular adenosine levels, a potent signaling molecule with diverse physiological and pathological functions.
The Role of CD73 in Generating Extracellular Adenosine
CD73 is a membrane-anchored enzyme that catalyzes the hydrolysis of extracellular AMP to adenosine. This process is the rate-limiting step in the generation of extracellular adenosine from ATP released by cells during stress or injury. The produced adenosine then activates specific G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), leading to various downstream effects, including immunosuppression in the tumor microenvironment.
Caption: Extracellular AMP conversion to adenosine by CD73.
Quantitative Data for CD73 Activity
| Parameter | Value | Organism/System | Reference |
| Km of CD73 for AMP | Low micromolar range (e.g., 7 µM) | Human | |
| Vmax of CD73 with AMP | 4.6 ± 0.1 µM PO4/min | Soluble human CD73 |
Experimental Protocols
Protocol 1: In Vitro AMPK Activity Assay (ELISA-based)
This protocol provides a non-radioactive method to measure AMPK activity.
Materials:
-
Recombinant AMPK enzyme
-
AMPK substrate peptide (e.g., SAMS peptide)
-
ATP
-
AMP (for activation)
-
Kinase assay buffer
-
ELISA plate coated with substrate peptide
-
Phospho-specific antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mix containing kinase assay buffer, ATP, and the substrate peptide.
-
Add recombinant AMPK enzyme to the reaction mix.
-
To test the effect of AMP, add varying concentrations of 5'-Adenylic acid monohydrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
ELISA Detection:
-
Transfer the reaction mixture to the ELISA plate pre-coated with the substrate peptide.
-
Incubate to allow the phosphorylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm.
-
Caption: Workflow for an ELISA-based AMPK activity assay.
Protocol 2: Western Blot for Phospho-AMPK (Thr172)
This protocol is used to detect the activation of AMPK in cell lysates.
Materials:
-
Cell culture reagents
-
Lysis buffer containing phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against Phospho-AMPKα (Thr172)
-
Primary antibody against total AMPKα (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with desired compounds.
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AMPK for normalization.
-
Protocol 3: CD73 Enzymatic Activity Assay (Colorimetric)
This assay measures the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant CD73 or cell lysates containing CD73
-
AMP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Malachite Green reagent
-
Phosphate standard solution
-
96-well plate
-
Plate reader
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing assay buffer and AMP substrate in a 96-well plate.
-
Add the CD73 enzyme source (recombinant protein or cell lysate).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.
-
Incubate at room temperature to allow color development.
-
Measure the absorbance at a wavelength of ~620-650 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a phosphate standard.
-
Calculate the amount of phosphate produced in the enzyme reaction by interpolating from the standard curve.
-
Determine the specific activity of CD73 (nmol phosphate/min/mg protein).
-
Caption: Workflow for a colorimetric CD73 activity assay.
Protocol 4: Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity of ligands to a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the adenosine receptor of interest
-
Radiolabeled ligand (e.g., [3H]CGS21680 for A2A receptor)
-
Unlabeled competitor ligand
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and fluid
-
Filter manifold and vacuum pump
-
Scintillation counter
Procedure:
-
Binding Reaction:
-
In a series of tubes, add a fixed amount of cell membranes and a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a filter manifold under vacuum. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the competitor.
-
Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation.
-
Conclusion
5'-Adenylic acid monohydrate is a multifaceted signaling molecule with profound effects on cellular function. Intracellularly, it serves as a critical gauge of energy status, activating the AMPK pathway to maintain metabolic homeostasis. Extracellularly, it is the precursor to adenosine, a potent immunomodulatory molecule. The intricate signaling networks governed by AMP present a wealth of opportunities for therapeutic intervention in a variety of diseases, including metabolic disorders and cancer. The experimental protocols provided in this guide offer robust methods for the investigation of these pathways, facilitating further research and drug development efforts targeting AMP-mediated signaling.
References
- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. Differential regulation by AMP and ADP of AMPK complexes containing different γ subunit isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of AMP-Activated Protein Kinase (AMPK): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine protein kinase that functions as a master regulator of cellular and organismal metabolism.[1] It acts as a crucial energy sensor, activated in response to a decrease in the cellular ATP:AMP and ATP:ADP ratios, which are indicative of metabolic stress.[2][3][4] Once activated, AMPK orchestrates a metabolic switch, turning off ATP-consuming anabolic pathways and turning on ATP-producing catabolic pathways to restore energy homeostasis. This central role in metabolic regulation has positioned AMPK as a promising therapeutic target for a range of diseases, including metabolic syndrome, type 2 diabetes, and cancer. This guide provides a detailed technical overview of the core mechanism of action of AMPK, including its activation, downstream signaling, and the experimental methodologies used to study its function.
Core Molecular Mechanism of AMPK
AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ. Mammalian cells express multiple isoforms of each subunit (α1, α2; β1, β2; γ1, γ2, γ3), leading to a variety of possible heterotrimeric combinations with potentially distinct cellular localizations and functions.
The activation of AMPK is a multi-step process involving both allosteric regulation and post-translational modification:
-
Allosteric Activation by Adenine (B156593) Nucleotides: An increase in the cellular AMP:ATP or ADP:ATP ratio is the primary signal for AMPK activation. AMP and ADP bind to specific sites on the γ subunit, inducing a conformational change in the AMPK complex. This binding has two key consequences:
-
It causes a modest allosteric activation of the kinase.
-
More importantly, it makes the catalytic α subunit a better substrate for upstream kinases and a poorer substrate for protein phosphatases.
-
-
Phosphorylation by Upstream Kinases: Full activation of AMPK requires the phosphorylation of a critical threonine residue (Thr172) within the activation loop of the α subunit. This phosphorylation is carried out by two main upstream kinases:
-
Liver Kinase B1 (LKB1): LKB1, in a complex with the accessory proteins STRAD and MO25, is the primary upstream kinase responsible for AMPK activation in response to energy stress.
-
Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2): CaMKK2 activates AMPK in response to an increase in intracellular calcium levels, a mechanism that is independent of changes in adenine nucleotide ratios.
-
Upstream Activation Pathways
The activation of AMPK is tightly regulated by the cellular energy status and calcium signaling.
Energy Stress-Mediated Activation (LKB1 Pathway)
Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or exposure to mitochondrial inhibitors, the cellular ratio of AMP/ADP to ATP increases. This leads to the binding of AMP and/or ADP to the γ subunit of AMPK. This binding event promotes the phosphorylation of Thr172 by the constitutively active LKB1 complex, leading to a significant increase in AMPK activity.
dot
References
- 1. Probing the enzyme kinetics, allosteric modulation and activation of α1- and α2-subunit-containing AMP-activated protein kinase (AMPK) heterotrimeric complexes by pharmacological and physiological activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. mdpi.com [mdpi.com]
The Multifaceted Role of Adenosine Monophosphate in RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Adenosine (B11128) monophosphate (AMP), a fundamental nucleotide, plays a central and diverse role in the biology of ribonucleic acid (RNA). Beyond its primary function as a constituent building block, AMP is integral to RNA catalysis, post-transcriptional regulation, and intricate cellular signaling pathways that govern gene expression. This technical guide provides an in-depth exploration of the biological functions of AMP in RNA, offering detailed experimental protocols and quantitative data to support advanced research and therapeutic development.
AMP as a Cornerstone of RNA Structure and Function
Adenosine monophosphate is one of the four fundamental nucleotides that comprise the RNA polymer, forming the characteristic sugar-phosphate backbone through phosphodiester bonds.[1][2][3][4][5] The adenine (B156593) base of AMP participates in Watson-Crick base pairing with uracil, a cornerstone of RNA secondary and tertiary structures. However, the significance of AMP in RNA extends far beyond its role as a simple monomer.
The Poly(A) Tail: A Hub of Post-Transcriptional Control
A defining feature of most eukaryotic messenger RNAs (mRNAs) is the poly(A) tail, a homopolymeric stretch of 50 to 250 adenosine monophosphate residues at the 3' end. This structure is not genomically encoded but is added post-transcriptionally in the nucleus by poly(A) polymerase. The poly(A) tail is a critical regulator of mRNA fate, influencing its stability, translation efficiency, and transport from the nucleus to the cytoplasm.
The functions of the poly(A) tail are mediated by poly(A)-binding proteins (PABPs), which bind to the adenosine residues. In the cytoplasm, the major PABP is PABPC1, which interacts with translation initiation factors to promote ribosome recruitment and efficient protein synthesis. The binding of PABPs also protects the mRNA from premature degradation by 3' to 5' exonucleases. The dynamic shortening of the poly(A) tail, a process known as deadenylation, is a key step in mRNA decay and is carried out by deadenylase complexes such as CCR4-NOT.
Quantitative Data: Poly(A)-Binding Protein Interactions
The affinity of PABPs for the poly(A) tail is a crucial parameter in understanding their regulatory roles. The following table summarizes key binding affinity data.
| Protein | RNA Substrate | Dissociation Constant (Kd) | Organism/System | Reference(s) |
| PABPC1 (human) | oligo(rA)25 | 7 nM | Human | |
| PABPC1 (human) | poly(A)25 | ~5.9 nM | Human | |
| PABPC1 (bovine) | poly(A) with a length of 15 nucleotides | Data not provided as a specific value, but binding was shown | Bovine | |
| PABPN1 (human) | poly(A) | 2 nM | Human | |
| PABP (yeast) | A12 | 0.73 µM | Yeast |
AMP in the Catalytic World of Ribozymes
The "RNA world" hypothesis posits that RNA molecules were the primary catalysts of life before the evolution of protein enzymes. Ribozymes, or catalytic RNAs, provide strong evidence for this hypothesis, and AMP plays a crucial role in their function.
Several classes of ribozymes catalyze reactions involving AMP. For instance, some ligase ribozymes utilize AMP-activated RNA substrates for ligation, a process that mirrors the mechanism of some protein ligases. In these reactions, an AMP molecule is attached to the 5' phosphate (B84403) of an RNA molecule, creating a high-energy pyrophosphate bond that can be attacked by the 3' hydroxyl of another RNA, resulting in ligation. The hammerhead ribozyme, a small self-cleaving RNA motif, also demonstrates catalytic activity that is dependent on its structure, which is composed of AMP and other nucleotides.
Quantitative Data: Ribozyme Kinetics
The efficiency of ribozyme-catalyzed reactions can be quantified by their kinetic parameters. The following table provides examples of kinetic data for ribozymes where AMP is a key component of the substrate or the catalyst itself.
| Ribozyme | Reaction | k_cat (min⁻¹) | K_m (µM) | Conditions | Reference(s) |
| Class I RNA ligase (210t) | RNA Ligation | 360 | Not Reported | pH 9.0 | |
| Hammerhead Ribozyme (Schistosoma) | RNA Cleavage | Not Reported | Not Reported | Keq_int of 2-3 at 0.1-1 mM Mg2+ | |
| Hammerhead Ribozyme | RNA Cleavage | 870 | Not Reported | 200 mM Mg2+, pH 8.5 |
Post-Transcriptional Modifications of Adenosine in RNA
Beyond its canonical form, adenosine within an RNA molecule can be chemically modified, giving rise to a diverse epitranscriptome that expands the functional capacity of RNA. These modifications are dynamic and play critical roles in fine-tuning gene expression.
One of the most prevalent and well-studied modifications is N6-methyladenosine (m6A), which is found in various RNA species, including mRNA, tRNA, and rRNA. In mRNA, m6A is installed by a writer complex and can be removed by eraser enzymes, highlighting its reversible nature. This modification is recognized by reader proteins that mediate its downstream effects, such as influencing mRNA stability, splicing, and translation. Other adenosine modifications, such as N1-methyladenosine (m1A) and N6,N6-dimethyladenosine (m6,6A), also contribute to the complexity of RNA regulation.
AMP in Cellular Signaling Pathways Interacting with RNA
AMP is a key signaling molecule that reflects the energy status of the cell. Fluctuations in AMP levels can trigger signaling cascades that have profound effects on RNA-related processes, including transcription and ribosome biogenesis.
The Stringent Response
In bacteria, the stringent response is a stress-induced pathway that allows cells to adapt to nutrient deprivation. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), which are synthesized from GTP (or GDP) and ATP, releasing AMP as a byproduct. (p)ppGpp directly binds to RNA polymerase, altering its promoter specificity and leading to a global reprogramming of gene expression. This includes the downregulation of genes involved in growth, such as those for ribosomal RNA (rRNA) and ribosomal proteins, and the upregulation of genes required for stress survival.
Caption: The Stringent Response Pathway.
AMP-Activated Protein Kinase (AMPK) Signaling
In eukaryotes, AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status. When the cellular AMP:ATP ratio rises, indicating low energy levels, AMP binds to and activates AMPK. Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis. One of its key roles in the context of RNA biology is the downregulation of ribosome biogenesis, an energy-intensive process. AMPK can phosphorylate and inhibit factors required for RNA polymerase I-mediated transcription of rRNA genes, thereby coupling ribosome production to the cell's energy state.
Caption: AMPK-mediated Regulation of rRNA Synthesis.
Experimental Protocols
A comprehensive understanding of the roles of AMP in RNA necessitates robust experimental methodologies. This section provides detailed protocols for key techniques.
In Vitro Transcription and Polyadenylation of mRNA
This protocol describes the synthesis of a polyadenylated mRNA from a linearized DNA template using T7 RNA polymerase followed by enzymatic polyadenylation.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)
-
Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP, UTP)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I (RNase-free)
-
E. coli Poly(A) Polymerase
-
10x Poly(A) Polymerase Reaction Buffer
-
ATP (10 mM)
-
RNA purification kit or phenol:chloroform extraction reagents
Procedure:
-
In Vitro Transcription:
-
Assemble the following reaction on ice in a nuclease-free microcentrifuge tube:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
2 µL Ribonucleotide solution mix
-
1 µg linearized DNA template
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of DNase I to the transcription reaction.
-
Incubate at 37°C for 15 minutes.
-
-
RNA Purification (First Round):
-
Purify the RNA using a column-based kit according to the manufacturer's instructions or by phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the RNA pellet in nuclease-free water.
-
-
Polyadenylation:
-
Assemble the following reaction on ice:
-
Purified RNA (up to 5 µg)
-
Nuclease-free water to a final volume of 50 µL
-
5 µL 10x Poly(A) Polymerase Reaction Buffer
-
5 µL 10 mM ATP
-
1 µL RNase Inhibitor
-
1 µL E. coli Poly(A) Polymerase
-
-
Mix gently and incubate at 37°C for 30 minutes.
-
-
RNA Purification (Second Round):
-
Purify the polyadenylated RNA as in step 3.
-
Quantify the RNA concentration using a spectrophotometer and assess its integrity by gel electrophoresis.
-
Ribozyme Cleavage Assay
This protocol outlines a method to assess the cleavage activity of a ribozyme on a target RNA substrate.
Materials:
-
Ribozyme and 5'-radiolabeled (e.g., ³²P) or fluorescently-labeled target RNA substrate
-
Nuclease-free water
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M NaCl)
-
MgCl₂ (e.g., 1 M stock)
-
Stop Buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
Procedure:
-
Reaction Setup:
-
In a nuclease-free tube, combine the ribozyme and labeled substrate RNA in nuclease-free water and 1x reaction buffer. The final concentrations should be optimized, but for single-turnover kinetics, the ribozyme should be in excess of the substrate.
-
Heat the mixture to 90°C for 2 minutes and then cool slowly to room temperature to facilitate proper folding and annealing.
-
Equilibrate the reaction at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Cleavage:
-
Initiate the reaction by adding MgCl₂ to the desired final concentration (e.g., 10-20 mM).
-
-
Time Course:
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction and quench it by adding an equal volume of stop buffer.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 95°C for 3-5 minutes and then place them on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the dye fronts have migrated sufficiently to resolve the uncleaved substrate and the cleavage products.
-
-
Analysis:
-
Visualize the RNA bands using autoradiography (for radiolabeled substrates) or fluorescence imaging.
-
Quantify the band intensities to determine the fraction of cleaved substrate at each time point.
-
Plot the fraction of product formed over time to determine the observed rate constant (k_obs).
-
Conclusion
Adenosine monophosphate is a remarkably versatile molecule whose functions in RNA biology are far-reaching and complex. From providing the basic alphabet of the genetic code to orchestrating intricate regulatory networks, AMP is at the heart of gene expression. A thorough understanding of its roles, supported by robust quantitative data and detailed experimental methodologies, is essential for advancing our knowledge of fundamental biological processes and for the development of novel RNA-targeted therapeutics. This guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted world of AMP in RNA.
References
- 1. Frontiers | Multifunctional roles of the mammalian CCR4–NOT complex in physiological phenomena [frontiersin.org]
- 2. Frontiers | Insights into the structure and architecture of the CCR4–NOT complex [frontiersin.org]
- 3. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. researchgate.net [researchgate.net]
5'-Adenylic Acid Monohydrate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides comprehensive information on the physicochemical properties, biological role, and analytical methodologies for 5'-Adenylic acid monohydrate.
Core Physicochemical Data
5'-Adenylic acid monohydrate, also known as adenosine (B11128) 5'-monophosphate monohydrate (5'-AMP monohydrate), is a pivotal nucleotide in numerous biological processes. Its fundamental properties are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 18422-05-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄N₅O₇P·H₂O | |
| Molecular Weight | 365.24 g/mol | |
| Synonyms | 5'-AMP monohydrate, Adenosine 5'-monophosphate monohydrate | |
| Appearance | White crystalline solid | |
| Storage Temperature | -20°C |
Biological Significance: The AMPK Signaling Pathway
5'-Adenylic acid is a key cellular energy sensor and a direct allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis, and its activation plays a crucial role in various physiological and pathological processes. When cellular energy levels are low, the concentration of AMP rises, leading to the activation of AMPK. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
Below is a diagram illustrating the central role of 5'-Adenylic acid in the AMPK signaling pathway.
Experimental Protocols
Quantification of 5'-Adenylic Acid via High-Performance Liquid Chromatography (HPLC)
A common method for the accurate quantification of 5'-Adenylic acid in biological samples is reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation:
-
Cellular or tissue samples are homogenized and extracted with a solution like 80% ethanol (B145695) or a perchloric acid-based buffer to precipitate proteins and extract nucleotides.
-
The supernatant containing the nucleotides is collected after centrifugation.
-
For acidic extractions, the sample is neutralized using a suitable buffer such as potassium hydroxide.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected into an HPLC system equipped with a C18 column.
-
The mobile phase typically consists of a buffer, such as ammonium (B1175870) dihydrogen phosphate (B84403), with a small percentage of an organic solvent like methanol.
-
Isocratic or gradient elution can be employed to separate ATP, ADP, and AMP.
-
-
Detection and Quantification:
-
The separated nucleotides are detected using a UV detector at a wavelength of approximately 259 nm.
-
The concentration of 5'-Adenylic acid is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of 5'-Adenylic acid.
-
In Vitro AMPK Activation Assay
This assay measures the ability of 5'-Adenylic acid to activate AMPK, which then phosphorylates a specific substrate.
Methodology:
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared containing purified AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and ATP.
-
Varying concentrations of 5'-Adenylic acid monohydrate are added to the reaction mixtures.
-
-
Kinase Reaction:
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection of Substrate Phosphorylation:
-
The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
HPLC-based methods: Separating the phosphorylated and unphosphorylated substrate by HPLC and quantifying their respective peak areas.
-
-
-
Data Analysis:
-
The activity of AMPK is determined by the amount of phosphorylated substrate formed. The results are typically expressed as the fold activation relative to a control without 5'-Adenylic acid.
-
Below is a workflow diagram for a typical in vitro AMPK activation assay.
References
- 1. A pull-down assay for 5' AMP-activated protein kinase activity using the GST-fused protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the role of 5'-AMP for allosteric stimulation, activation, and deactivation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
The Physiological Role of Adenosine Monophosphate (AMP) in Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) Monophosphate (AMP) has emerged as a critical signaling molecule in the intricate network of cellular energy regulation. Its pivotal role extends beyond being a simple metabolite to acting as a sensitive indicator of cellular energy status. This technical guide provides an in-depth exploration of the physiological functions of AMP in maintaining energy homeostasis, with a primary focus on its allosteric regulation of AMP-activated protein kinase (AMPK). We will delve into the molecular mechanisms of the AMPK signaling pathway, its upstream activators, and its profound downstream effects on glucose and lipid metabolism. This guide also presents detailed experimental protocols for the quantification of cellular AMP and the assessment of AMPK activity, alongside quantitative data on cellular nucleotide concentrations and AMPK activation under various metabolic conditions. Furthermore, we explore the landscape of pharmacological modulators of AMPK, offering insights for therapeutic drug development.
AMP: The Cellular Energy Sensor
Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or strenuous exercise, the consumption of adenosine triphosphate (ATP) outpaces its production. This leads to a decrease in the ATP:ADP ratio. Adenylate kinase then catalyzes the conversion of two molecules of ADP into one molecule of ATP and one molecule of AMP (2 ADP ↔ ATP + AMP).[1] This reaction results in a much larger proportional increase in the AMP:ATP ratio than the change in the ADP:ATP ratio, making AMP a highly sensitive indicator of cellular energy depletion.[2]
The rise in intracellular AMP concentration serves as a critical signal that initiates a cascade of events to restore energy balance. The primary effector of this response is the AMP-activated protein kinase (AMPK).[3]
The AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[4] It functions as a central hub in cellular energy sensing and response.[3]
Mechanism of AMPK Activation by AMP
AMP activates AMPK through a multifaceted mechanism:
-
Allosteric Activation: Direct binding of AMP to the γ subunit of AMPK induces a conformational change that allosterically activates the kinase, leading to a significant increase in its activity. This allosteric activation can result in a more than 10-fold increase in AMPK activity.
-
Promotion of Phosphorylation: The binding of AMP makes AMPK a more favorable substrate for its upstream activating kinases, primarily Liver Kinase B1 (LKB1). LKB1 phosphorylates threonine 172 (Thr172) on the α subunit of AMPK, a crucial step for its full activation.
-
Inhibition of Dephosphorylation: AMP binding also protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, thereby prolonging the activated state of AMPK.
The combined effects of allosteric activation and phosphorylation can lead to a more than 1000-fold increase in AMPK activity.
Upstream Kinases: LKB1 and CaMKK2
Besides the canonical AMP-dependent activation via LKB1, AMPK can also be activated by the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).
-
LKB1: This tumor suppressor kinase is considered the primary upstream kinase for AMPK in most tissues, responding to increases in the AMP:ATP ratio.
-
CaMKK2: In response to an increase in intracellular calcium levels, CaMKK2 can phosphorylate and activate AMPK independently of AMP levels. This pathway is particularly important in neuronal cells and during certain hormonal signaling events.
Downstream Effects of AMPK Activation on Metabolism
Once activated, AMPK orchestrates a comprehensive metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.
Glucose Metabolism
-
Increased Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in skeletal muscle and adipose tissue, thereby increasing glucose uptake from the bloodstream.
-
Stimulation of Glycolysis: AMPK activates phosphofructokinase-2, leading to the production of fructose-2,6-bisphosphate, a potent activator of glycolysis.
-
Inhibition of Gluconeogenesis: In the liver, AMPK phosphorylates and inactivates key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thus suppressing glucose production.
-
Inhibition of Glycogen (B147801) Synthesis: AMPK phosphorylates and inhibits glycogen synthase, preventing the storage of glucose as glycogen.
Lipid Metabolism
-
Increased Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing for increased transport of fatty acids into the mitochondria for oxidation.
-
Inhibition of Fatty Acid Synthesis: By inactivating ACC, AMPK directly curtails the synthesis of fatty acids.
-
Inhibition of Cholesterol Synthesis: AMPK phosphorylates and inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
-
Inhibition of Lipogenesis in Adipose Tissue: AMPK activation in adipocytes suppresses both lipolysis and lipogenesis.
Quantitative Data on Cellular Nucleotide Concentrations and AMPK Activation
The following tables summarize quantitative data on cellular adenine (B156593) nucleotide concentrations and the corresponding activation of AMPK under different metabolic conditions.
| Metabolic Condition | Cell/Tissue Type | ATP (mM) | ADP (μM) | AMP (μM) | ATP/AMP Ratio | Reference |
| Normoxia | Heart | ~7.5 | ~49 | ~0.43 | ~17442 | |
| Anoxia | Heart | Lower | Higher | Higher | Lower | |
| Control | Skeletal Muscle | ~7.5 | ~44 | ~0.27 | ~27778 | |
| Exercise | Skeletal Muscle | ~7.5 | ~89 | ~1.4 | ~5357 | |
| Control | Hepatocytes | - | - | 42 ± 3 | - | |
| Berberine Treatment | Hepatocytes | - | - | 270 ± 50 | - |
Table 1: Cellular Adenine Nucleotide Concentrations.
| Stimulus | Cell/Tissue Type | Fold Increase in AMP | Fold Activation of AMPK | Reference |
| Berberine | Hepatocytes | 6-7 fold | Significant | |
| Exercise (moderate) | Skeletal Muscle | ~5 fold | ~1.3 fold (pAMPK) | |
| Exercise (intense) | Skeletal Muscle | ~96 fold | Significant | |
| Saturating AMP (in vitro) | Purified enzyme | - | >1000 fold |
Table 2: AMPK Activation in Response to Increased AMP Levels.
Experimental Protocols
Measurement of Cellular AMP, ADP, and ATP by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the simultaneous quantification of AMP, ADP, and ATP in cell extracts.
Materials:
-
Perchloric acid (PCA)
-
Potassium hydroxide (B78521) (KOH)
-
Dipotassium hydrogen phosphate (B84403) (K2HPO4)
-
Mobile phase: 100 mM KH2PO4, 10 mM tetrabutylammonium (B224687) bromide, pH 6.0 with KOH
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (254 nm)
-
Standards for AMP, ADP, and ATP
Procedure:
-
Cell Lysis and Extraction:
-
Rapidly wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold 0.6 M PCA.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding 2 M KOH, 0.5 M K2HPO4.
-
Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the sample onto the HPLC column.
-
Elute the nucleotides isocratically with the mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to AMP, ADP, and ATP by comparing their retention times and peak areas to those of the known standards.
-
Normalize the nucleotide concentrations to the total protein content of the cell lysate.
-
AMPK Activity Assay using the SAMS Peptide
This protocol describes a radioactive filter paper assay to measure AMPK activity using the synthetic SAMS peptide as a substrate.
Materials:
-
SAMS peptide (HMRSAMSGLHLVKRR)
-
[γ-³²P]ATP
-
AMPK reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35, 10% glycerol)
-
Magnesium/ATP solution (e.g., 5 mM MgCl₂, 0.2 mM ATP)
-
AMP solution
-
P81 phosphocellulose paper
-
Phosphoric acid (1%)
-
Scintillation counter and vials
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing AMPK reaction buffer, the cell lysate or purified AMPK, and the desired concentration of AMP.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding the magnesium/ATP solution containing [γ-³²P]ATP and the SAMS peptide.
-
Incubate at 30°C for 10-15 minutes.
-
-
Stop Reaction and Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
-
Washing:
-
Immediately place the P81 paper in a beaker containing 1% phosphoric acid.
-
Wash the papers extensively with 1% phosphoric acid (at least 3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
-
Quantification:
-
Place the dried P81 papers into scintillation vials.
-
Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the AMPK activity.
-
Pharmacological Modulation of AMPK for Drug Development
The central role of AMPK in regulating metabolism has made it an attractive target for the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity, as well as for cancer.
AMPK Activators:
-
Metformin: A widely used anti-diabetic drug that indirectly activates AMPK by inhibiting complex I of the mitochondrial respiratory chain, leading to an increased AMP:ATP ratio.
-
AICAR (5-aminoimidazole-4-carboxamide ribonucleoside): An adenosine analog that is metabolized to ZMP, an AMP mimetic, which allosterically activates AMPK.
-
A-769662: A direct, allosteric activator of AMPK that functions independently of AMP.
-
Salicylate: The active metabolite of aspirin, which has been shown to directly activate AMPK.
AMPK Inhibitors:
-
Compound C (Dorsomorphin): A widely used ATP-competitive inhibitor of AMPK. However, it is known to have off-target effects on other kinases.
The development of more specific and potent AMPK modulators remains an active area of research with significant therapeutic potential.
Visualizations
Caption: AMPK signaling pathway activation and downstream metabolic effects.
Caption: Experimental workflow for studying AMPK activation.
Conclusion
AMP is a fundamental signaling molecule that accurately reflects the energy status of the cell. Through its intricate regulation of the AMPK signaling pathway, AMP orchestrates a rapid and robust response to metabolic stress, ensuring cellular and organismal survival. A thorough understanding of the physiological role of AMP and the mechanisms of AMPK activation is paramount for researchers and drug development professionals. The experimental protocols and quantitative data provided in this guide offer a practical framework for investigating this critical signaling network. Continued exploration of the AMPK pathway and the development of novel pharmacological modulators hold immense promise for the treatment of a wide range of metabolic diseases.
References
Methodological & Application
Preparing 5'-Adenylic Acid Monohydrate Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Adenylic acid monohydrate, also known as adenosine (B11128) 5'-monophosphate (AMP), is a pivotal nucleotide in numerous biological processes. As a key component of RNA and a central molecule in cellular energy homeostasis, it plays a critical role in metabolism and cell signaling.[1][2][3] Notably, 5'-AMP is a primary activator of AMP-activated protein kinase (AMPK), a master regulator of metabolic pathways that is activated under conditions of low cellular energy.[4][5] The activation of AMPK modulates various downstream processes, making 5'-AMP a crucial molecule for research in areas such as diabetes, obesity, and cancer. Accurate and consistent preparation of 5'-Adenylic acid monohydrate stock solutions is therefore fundamental for reliable and reproducible experimental outcomes.
This document provides detailed application notes and protocols for the preparation and use of 5'-Adenylic acid monohydrate stock solutions in research and drug development.
Data Presentation
Physicochemical Properties and Solubility
A summary of the key physicochemical properties and solubility of 5'-Adenylic acid monohydrate is presented in the table below. It is important to note that the free acid form is soluble in water, particularly with the addition of a mild alkali.
| Property | Value | Reference |
| Synonyms | Adenosine 5'-monophosphate, 5'-AMP, AMP | |
| Molecular Formula | C₁₀H₁₄N₅O₇P·H₂O | |
| Molecular Weight | 365.24 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility in Water | Soluble, especially with mild alkali | |
| Solubility in DMSO | 9 mg/mL (24.64 mM) | |
| pKa | pK₁ = 3.8, pK₂ = 6.2 |
Stock Solution Stability and Storage
Proper storage of 5'-Adenylic acid monohydrate stock solutions is critical to maintain their stability and activity. The following table summarizes the recommended storage conditions. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
| Solution Type | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| In solvent (e.g., water, DMSO) | -80°C | 1 year | |
| In solvent (e.g., water, DMSO) | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of 5'-Adenylic Acid Monohydrate
This protocol describes the preparation of a 100 mM aqueous stock solution, which is suitable for most cell-based and biochemical assays.
Materials:
-
5'-Adenylic acid monohydrate (MW: 365.24 g/mol )
-
Nuclease-free water
-
1 M NaOH or 1 M HCl for pH adjustment
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of 5'-Adenylic acid monohydrate needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 365.24 g/mol = 0.36524 g
-
-
Weigh the powder: Carefully weigh out 365.24 mg of 5'-Adenylic acid monohydrate powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add approximately 8 mL of nuclease-free water to the conical tube. Vortex or sonicate briefly to aid dissolution. The solution may be slightly acidic.
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 7.0-7.5 by adding 1 M NaOH dropwise while gently vortexing. This will ensure complete dissolution and physiological compatibility. Be careful not to overshoot the desired pH. If necessary, use 1 M HCl to back-titrate.
-
-
Final Volume Adjustment: Once the desired pH is reached, add nuclease-free water to bring the final volume to 10 mL.
-
Sterile Filtration: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile 15 mL conical tube.
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: In Vitro AMPK Activation Assay Using a 5'-AMP Stock Solution
This protocol provides a general framework for activating AMPK in a cell-free system. The final concentration of 5'-AMP may need to be optimized depending on the specific experimental conditions and the source of the AMPK enzyme.
Materials:
-
100 mM 5'-AMP stock solution (prepared as in Protocol 1)
-
Purified or recombinant AMPK enzyme
-
AMPK assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
AMPK substrate (e.g., SAMS peptide)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare Reagent Mix: Prepare a master mix of the AMPK enzyme and substrate in the AMPK assay buffer.
-
Prepare 5'-AMP Dilutions: Serially dilute the 100 mM 5'-AMP stock solution in the AMPK assay buffer to achieve a range of final assay concentrations (e.g., 0, 1, 10, 100, 1000 µM).
-
Assay Plate Setup:
-
Add the diluted 5'-AMP solutions to the wells of a 384-well plate.
-
Add the AMPK enzyme/substrate master mix to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Plot the kinase activity as a function of the 5'-AMP concentration to determine the EC₅₀ for AMPK activation.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a sterile aqueous stock solution of 5'-Adenylic acid monohydrate.
AMPK Signaling Pathway
Caption: A diagram of the AMPK signaling pathway, highlighting its activation by an increased AMP/ATP ratio and its role in regulating metabolic processes.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Dissecting the role of 5'-AMP for allosteric stimulation, activation, and deactivation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Enzyme Assays Utilizing 5'-Adenylic Acid
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals working with 5'-Adenylic acid (AMP) in various enzyme assays. The protocols outlined below are critical for studying cellular signaling, metabolism, and for the screening of potential therapeutic compounds.
Application Note 1: AMP-Activated Protein Kinase (AMPK) Activity Assay
Introduction: AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a sensor of cellular energy status.[1][2] It is activated by rising levels of AMP and ADP relative to ATP when energy is low.[1][2] Once activated, AMPK phosphorylates numerous downstream targets to switch on ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation) and switch off ATP-consuming anabolic processes (such as protein and lipid synthesis). This makes AMPK a significant target in the development of drugs for metabolic disorders, including diabetes and obesity.
Signaling Pathway: The diagram below illustrates the central role of AMP in activating the AMPK signaling cascade.
Caption: AMPK signaling pathway activated by an increased AMP/ATP ratio.
Experimental Protocol: GST-SAMS Peptide Pull-Down Assay
This protocol is a modified version of the widely used SAMS peptide assay, designed to be more efficient for crude enzyme preparations by using a GST-fused SAMS peptide.
Objective: To measure the kinase activity of AMPK from cell or tissue lysates.
Principle: AMPK phosphorylates the specific SAMS peptide substrate. By using a GST-tagged SAMS peptide (GST-SAMS), the phosphorylated product can be easily captured and quantified using glutathione-agarose beads and radioactivity measurement.
Materials:
-
GST-SAMS fusion protein
-
Glutathione-agarose beads
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing γ-³²P-ATP)
-
AMP solution (activator)
-
Cell or tissue lysate containing AMPK
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. Combine the kinase assay buffer, cell lysate (containing AMPK), and GST-SAMS peptide.
-
To measure activated AMPK, add AMP to the reaction mixture. For basal activity, add a vehicle control.
-
Initiate the kinase reaction by adding the ATP solution containing γ-³²P-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Terminate the reaction by adding a stop solution or by placing the tubes on ice and adding ice-cold wash buffer.
-
Add a slurry of glutathione-agarose beads to each tube to capture the GST-SAMS peptide.
-
Incubate on a rotator at 4°C for 30 minutes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold wash buffer to remove unincorporated γ-³²P-ATP.
-
After the final wash, resuspend the beads in scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
Data Presentation: Kinetic Parameters for AMPK
The following table summarizes the kinetic parameters determined for a partially purified AMPK using the GST-SAMS assay.
| Parameter | Substrate | Value (Mean ± SD) |
| Vmax | GST-SAMS | 0.26 ± 0.012 nmol/min/mg |
| Km | GST-SAMS | 110 ± 12 µM |
| Vmax | ATP | 0.40 ± 0.016 nmol/min/mg |
| Km | ATP | 202 ± 21 µM |
Application Note 2: 5'-Adenylic Acid Deaminase Enzymatic Assay
Introduction: 5'-Adenylic acid deaminase (also known as AMP deaminase) is an enzyme that catalyzes the deamination of AMP to inosine (B1671953) monophosphate (IMP). This reaction is a key step in the purine (B94841) nucleotide cycle. Assaying its activity is important for studying nucleotide metabolism.
Experimental Protocol: Continuous Spectrophotometric Rate Determination
This protocol provides a method for continuously monitoring the activity of 5'-Adenylic Acid Deaminase by measuring the decrease in absorbance at 265 nm as AMP is converted to IMP.
Objective: To determine the activity of 5'-Adenylic Acid Deaminase in a purified enzyme solution.
Principle: The enzyme converts 5'-AMP to 5'-IMP. Since AMP has a higher molar extinction coefficient at 265 nm than IMP, the reaction can be monitored by the decrease in absorbance at this wavelength.
Caption: Workflow for the spectrophotometric 5'-Adenylic Acid Deaminase assay.
Materials & Reagents:
-
Spectrophotometer with thermostatted cuvette holder (25°C)
-
Quartz cuvettes (1 cm light path)
-
Reagent A: 10 mM Sodium Citrate Buffer, pH 6.5 at 25°C
-
Reagent B: 0.04 mM Adenosine 5'-Monophosphate (5'-AMP) solution in Reagent A
-
Reagent C: 1 M Potassium Chloride (KCl) solution
-
Reagent D: 5'-Adenylic Acid Deaminase enzyme solution (0.2 - 0.4 units/ml in cold Reagent C)
Procedure:
-
Set the spectrophotometer to 265 nm and 25°C.
-
Pipette 2.90 ml of Reagent B (5'-AMP solution) into both a "Test" and a "Blank" cuvette.
-
Equilibrate the cuvettes to 25°C in the spectrophotometer. Monitor the absorbance at 265 nm (A₂₆₅ₙₘ) until it is constant.
-
To the "Test" cuvette, add 0.10 ml of Reagent D (Enzyme Solution).
-
To the "Blank" cuvette, add 0.10 ml of Reagent C (KCl Solution).
-
Immediately mix both cuvettes by inversion.
-
Record the decrease in A₂₆₅ₙₘ for approximately 5 minutes.
-
Determine the maximum linear rate (ΔA₂₆₅ₙₘ/minute) for both the Test and Blank.
Calculation: The enzyme activity is calculated using the Beer-Lambert law. Units/ml enzyme = [(ΔA₂₆₅ₙₘ/min Test - ΔA₂₆₅ₙₘ/min Blank) * 3 * df] / (8.1 * 0.1) Where:
-
3 = Total volume of the assay (ml)
-
df = Dilution factor of the enzyme
-
8.1 = Millimolar extinction coefficient of 5'-AMP at 265 nm
-
0.1 = Volume of the enzyme solution used (ml)
Data Presentation: Final Assay Concentrations
| Component | Final Concentration |
| Sodium Citrate | 9.7 mM |
| Adenosine 5'-monophosphate | 0.04 mM |
| Potassium Chloride | 33 mM |
| 5'-Adenylic Acid Deaminase | 0.02 - 0.04 units |
Application Note 3: Phosphodiesterase (PDE) Activity Assay
Introduction: Cyclic nucleotide phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP). Specifically, cAMP-specific PDEs catalyze the hydrolysis of cAMP to 5'-AMP, thus terminating cAMP signaling. Assaying PDE activity is fundamental for drug discovery in areas such as inflammation, cardiovascular disease, and neurological disorders.
Experimental Protocol: Two-Step Radioassay
This protocol describes a highly sensitive method to measure PDE activity by quantifying the conversion of radiolabeled cAMP to 5'-AMP.
Objective: To measure the activity of cAMP-specific PDEs in a sample.
Principle: In the first step, PDE in the sample hydrolyzes radiolabeled [³H]-cAMP to [³H]-5'-AMP. The reaction is then stopped. In the second step, snake venom phosphodiesterase (which contains 5'-nucleotidase) is added to dephosphorylate the [³H]-5'-AMP to [³H]-adenosine. The unreacted [³H]-cAMP is then separated from the [³H]-adenosine product using an ion-exchange resin, and the radioactivity of the product is measured.
Caption: Workflow for a two-step phosphodiesterase (PDE) radioassay.
Materials:
-
[³H]-cAMP substrate solution
-
PDE-containing sample (e.g., cell lysate)
-
Snake venom (e.g., from Crotalus atrox)
-
Ion-exchange resin slurry (e.g., Dowex)
-
Water bath or heat block
-
Centrifuge
-
Scintillation counter
Procedure:
-
Add 50 µl of the [³H]-cAMP substrate solution to the PDE-containing sample. Include blank controls without the PDE sample.
-
Incubate the samples in a water bath at 30°C for 10 minutes. During this time, PDEs will hydrolyze [³H]-cAMP to [³H]-5'-AMP.
-
Terminate the reaction by boiling the samples at 100°C for 2 minutes to inactivate the PDEs.
-
Cool the samples on ice for 15 minutes.
-
Add snake venom to each sample to a final concentration of 0.2 mg/ml. The 5'-nucleotidase in the venom will dephosphorylate [³H]-5'-AMP to [³H]-adenosine.
-
Incubate at 37°C for 30 minutes.
-
Add a slurry of ion-exchange resin to each tube. The resin will bind the negatively charged, unreacted [³H]-cAMP.
-
Centrifuge the tubes to pellet the resin.
-
Carefully transfer a known volume of the supernatant, which contains the neutral [³H]-adenosine product, to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity.
-
Calculate the amount of cAMP hydrolyzed based on the measured radioactivity and the specific activity of the [³H]-cAMP substrate.
Data Presentation: Common PDE Assay Buffers
| Buffer Name | Composition | Use |
| Reaction Buffer A | 100 mM Tris (pH 7.5), 4 mM EGTA, 1.0 mg/mL BSA | General PDE assay |
| Reaction Buffer B | 100 mM Tris (pH 7.5), 75 mM MgAcetate, 100,000 cpm [³H]-cAMP or [³H]-cGMP | Substrate mix for radioactive assays |
| Reaction Buffer C | 100 mM Tris (pH 7.5), 100 mM Imidazole, 15 mM MgCl₂, 1.0 mg/mL BSA, 20 µg/mL calmodulin, 0.2 mM CaCl₂ | For calmodulin-dependent PDEs (e.g., PDE1) |
Application Note 4: Universal AMP Detection with the AMP-Glo™ Assay System
Introduction: A wide variety of enzymes produce AMP as a product, including DNA ligases, aminoacyl-tRNA synthetases, and phosphodiesterases. The AMP-Glo™ Assay is a versatile, luminescence-based system that can quantify the amount of AMP produced by any enzymatic reaction. It is a universal assay that works by converting the AMP product into a light signal.
Principle: The assay is performed in two steps after the primary enzyme reaction is complete.
-
ATP Depletion: Any remaining ATP from the primary reaction is depleted by a reagent containing a thermostable luciferase.
-
AMP Conversion and Detection: A second reagent is added that contains an enzyme to convert AMP to ATP (e.g., via AMP-dependent kinase and polymerase reactions). This newly generated ATP is then quantified using a luciferase/luciferin reaction, which produces a light signal directly proportional to the initial amount of AMP.
Caption: Principle of the AMP-Glo™ universal AMP detection assay.
General Protocol Outline:
This is a generalized workflow. Specific volumes and incubation times should be optimized according to the manufacturer's instructions and the specific enzyme being assayed.
Objective: To quantify the AMP produced from any AMP-generating enzymatic reaction.
Procedure:
-
Primary Reaction: Set up and run the enzymatic reaction of interest in a multi-well plate format. Ensure the reaction buffer is compatible with the AMP-Glo™ system.
-
ATP Depletion: Once the primary reaction is complete, add the AMP-Glo™ Reagent I to all wells. This step eliminates any remaining ATP. Incubate as recommended (e.g., for 40-60 minutes at room temperature).
-
AMP Detection: Add the AMP-Glo™ Kinase Detection Reagent to all wells. This reagent facilitates the conversion of AMP to ATP and contains the luciferase/luciferin components.
-
Signal Measurement: Incubate for the recommended time (e.g., 30-60 minutes at room temperature) to allow the luminescent signal to develop and stabilize.
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The amount of AMP produced can be quantified by comparing the relative light units (RLU) from the test samples to an AMP standard curve.
Versatility: This assay system is highly adaptable. By coupling it with specific enzymes, it can be used to measure a variety of metabolites that can be converted to AMP. For example, it can be used to measure:
-
Phosphodiesterase (PDE) activity: Measures the direct product of cAMP hydrolysis.
-
Aminoacyl-tRNA Synthetase and DNA Ligase activity: Measures AMP produced from ATP.
-
Sulfotransferase activity: Can be coupled with a phosphatase that converts the product PAP (phosphoadenosine-5'-phosphate) to AMP.
References
Application Notes and Protocols: 5'-Adenylic Acid in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Adenylic acid, also known as adenosine (B11128) monophosphate (AMP), is a central nucleotide in cellular metabolism and signaling.[1][2] As a key component of RNA and a precursor to the energy carriers adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), AMP plays a fundamental role in numerous biological processes.[1][2] Its significance in pharmaceutical development stems from its role as a critical signaling molecule, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] This document provides detailed application notes and experimental protocols for the use of 5'-Adenylic acid in key areas of pharmaceutical research.
I. Application: Modulation of AMP-Activated Protein Kinase (AMPK)
AMPK is a highly attractive therapeutic target for a range of metabolic diseases, including type 2 diabetes, obesity, and cancer. It acts as a cellular energy sensor, activated by rising AMP levels during metabolic stress, which in turn orchestrates a switch from anabolic to catabolic pathways to restore energy balance.
A. Data Presentation: AMPK Activators
The development of direct and indirect AMPK activators is a major focus of drug discovery. 5'-Adenylic acid itself serves as the natural activator, and understanding its interaction with AMPK is crucial for the development of mimetic compounds.
| Compound | Target | IC50 / EC50 | Application | Reference |
| A-769662 | Direct AMPK activator | EC50: ~0.8 µM | Preclinical studies for metabolic disorders | |
| AICAR (Acadesine) | Indirect AMPK activator (AMP mimetic) | mM range | Preclinical and clinical studies for ischemia, diabetes | |
| Metformin | Indirect AMPK activator | mM range | First-line therapy for type 2 diabetes | |
| Salicylate | Direct AMPK activator | - | Preclinical studies |
B. Experimental Protocol: In Vitro AMPK Activation Assay
This protocol describes a common method to assess the activation of AMPK in a cell-free system using a kinase assay.
1. Materials:
-
Recombinant human AMPK enzyme
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 40 mM HEPES, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂)
-
5'-Adenylic acid (or test compound)
-
1% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
2. Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, SAMS peptide, and the desired concentration of 5'-Adenylic acid or the test compound.
-
Initiate the kinase reaction by adding the recombinant AMPK enzyme to the mixture.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by spotting a small volume of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.
C. Visualization: AMPK Signaling Pathway and Drug Discovery Workflow
II. Application: Antibiotic Adjuvant Therapy
Recent studies have highlighted the potential of 5'-Adenylic acid as a metabolic adjuvant to enhance the efficacy of antibiotics against drug-resistant bacteria. AMP can potentiate the bactericidal effect of antibiotics like gentamicin (B1671437) against resistant strains of Staphylococcus aureus.
A. Mechanism of Action
The proposed mechanism involves AMP enhancing the proton motive force via the tricarboxylic acid (TCA) cycle, which in turn increases the uptake of the antibiotic by the bacteria. Additionally, AMP appears to increase oxidative stress-induced cell death in bacteria.
B. Experimental Protocol: Assessing AMP as an Antibiotic Adjuvant
This protocol outlines a method to determine the synergistic effect of AMP with an antibiotic against a resistant bacterial strain.
1. Materials:
-
Resistant bacterial strain (e.g., gentamicin-resistant S. aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)
-
Antibiotic of interest (e.g., gentamicin)
-
5'-Adenylic acid
-
96-well microplates
-
Spectrophotometer (for measuring optical density at 600 nm)
2. Procedure (Checkerboard Assay):
-
Prepare a serial dilution of the antibiotic and 5'-Adenylic acid in the 96-well plate. The final plate should contain a gradient of concentrations for both compounds, alone and in combination.
-
Inoculate each well with a standardized suspension of the resistant bacteria.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) for the antibiotic alone, AMP alone, and for each combination. The MIC is the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to assess synergy. The FIC index is calculated as follows: FIC Index = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of AMP in combination / MIC of AMP alone)
-
FIC Index ≤ 0.5 indicates synergy.
-
0.5 < FIC Index ≤ 4 indicates an additive or indifferent effect.
-
FIC Index > 4 indicates antagonism.
-
C. Visualization: Workflow for Adjuvant Screening
III. Application: Cardiovascular and Ischemic Protection
5'-Adenylic acid has been investigated for its potential therapeutic effects in cardiovascular conditions and for its protective effects against hypoxia.
A. Data Presentation: In Vivo Effects of 5'-Adenylic Acid
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 50, 100, 200 µg | Intracerebroventricular | Enhanced motor activity | |
| Rat | 1, 3, 10 µmol/kg/min | Intravenous | Dose-dependent decrease in mean arterial blood pressure and heart rate | |
| Mouse | Intraperitoneal injection | Induced a hypometabolic state, increased survival time under hypoxic conditions |
B. Experimental Protocol: Evaluation of Cardioprotective Effects in an Animal Model of Ischemia-Reperfusion Injury
This protocol provides a general framework for assessing the cardioprotective effects of 5'-Adenylic acid in a rodent model.
1. Materials:
-
Rodents (e.g., rats or mice)
-
Anesthetic agents
-
Surgical instruments for thoracotomy
-
Ventilator
-
Suture for coronary artery ligation
-
5'-Adenylic acid solution for injection
-
Physiological monitoring equipment (ECG, blood pressure)
-
Triphenyltetrazolium chloride (TTC) stain for infarct size measurement
2. Procedure:
-
Anesthetize the animal and connect it to a ventilator.
-
Perform a thoracotomy to expose the heart.
-
Place a suture around the left anterior descending (LAD) coronary artery.
-
Induce ischemia by tightening the suture to occlude the LAD for a specific period (e.g., 30 minutes).
-
Administer 5'-Adenylic acid or vehicle control at a predetermined time point (e.g., just before reperfusion).
-
Initiate reperfusion by releasing the suture for a set duration (e.g., 2 hours).
-
Monitor cardiovascular parameters throughout the procedure.
-
At the end of the reperfusion period, excise the heart.
-
Slice the heart and stain with TTC to differentiate between viable (red) and infarcted (pale) tissue.
-
Quantify the infarct size as a percentage of the area at risk.
C. Visualization: Ischemia-Reperfusion Injury and Therapeutic Intervention
Conclusion
5'-Adenylic acid is a multifaceted molecule with significant potential in pharmaceutical development. Its role as a key activator of the AMPK signaling pathway makes it a cornerstone for research into metabolic diseases. Furthermore, emerging applications as an antibiotic adjuvant and a cardioprotective agent open new avenues for therapeutic innovation. The protocols and data presented herein provide a foundation for researchers to explore and harness the pharmaceutical applications of this vital nucleotide.
References
Application Note: Quantification of 5'-Adenylic Acid Monohydrate using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Adenylic acid monohydrate (5'-AMP), the monophosphate form of adenosine (B11128), is a central molecule in cellular metabolism and signaling. It serves as a building block for nucleic acids and is a key regulator of energy homeostasis. As a degradation product of cyclic adenosine monophosphate (cAMP), 5'-AMP is implicated in various signaling pathways that control diverse physiological processes.[1][2][3] Accurate quantification of 5'-AMP in biological samples is crucial for understanding cellular energy status, signal transduction, and the mechanism of action of various drugs. This application note provides a detailed protocol for the quantification of 5'-Adenylic acid monohydrate using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection.
Signaling Pathway Context: The Role of 5'-AMP in cAMP Signaling
The cyclic AMP (cAMP) signaling pathway is a fundamental mechanism for transducing extracellular signals into intracellular responses.[1][2] Extracellular signals, such as hormones and neurotransmitters, bind to G-protein-coupled receptors (GPCRs), activating adenylyl cyclase to produce cAMP from ATP. cAMP then activates downstream effectors like Protein Kinase A (PKA). The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive 5'-AMP. Therefore, quantifying 5'-AMP levels can provide insights into the activity of the cAMP signaling cascade.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of 5'-Adenylic acid monohydrate.
Materials and Reagents
-
5'-Adenylic acid monohydrate standard (Sigma-Aldrich or equivalent)
-
Perchloric acid (PCA), 70%
-
Potassium carbonate (K₂CO₃)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium dihydrogen phosphate (B84403) (NH₄H₂PO₄) or other suitable buffer salts
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm or 0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
-
Vortex mixer
-
Pipettes and appropriate tips
Experimental Workflow
The overall workflow for the quantification of 5'-AMP from biological samples is depicted below.
Detailed Methodologies
1. Preparation of Standard Solutions and Calibration Curve
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5'-Adenylic acid monohydrate standard and dissolve it in 10 mL of deionized water.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 50 µg/mL.
-
Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to generate a linear calibration curve.
2. Sample Preparation from Cell Culture
-
Cell Lysis and Protein Precipitation:
-
Harvest cultured cells and centrifuge to obtain a cell pellet.
-
Add a specific volume of ice-cold 0.4 M perchloric acid (PCA) to the cell pellet.
-
Vortex vigorously and incubate on ice for 15-30 minutes to ensure complete cell lysis and protein precipitation.
-
-
Neutralization:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the acidic supernatant by adding a calculated amount of potassium carbonate (K₂CO₃) solution.
-
Incubate on ice for 10 minutes to allow the precipitation of potassium perchlorate.
-
-
Final Preparation:
-
Centrifuge at high speed for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC Conditions
The following are typical HPLC conditions for the analysis of 5'-AMP. These may need to be optimized for specific instruments and columns.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.1 M Ammonium dihydrogen phosphate (NH₄H₂PO₄), pH 6.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40°C |
| Detection Wavelength | 254 nm or 260 nm |
| Run Time | Approximately 15-20 minutes |
4. Data Analysis and Quantification
-
Identify the 5'-AMP peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area of the 5'-AMP peak in the sample.
-
Calculate the concentration of 5'-AMP in the sample using the linear regression equation obtained from the calibration curve.
Data Presentation
The performance of the HPLC method for 5'-AMP quantification can be summarized as follows. The data presented here are representative values and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time | 5 - 8 minutes (highly dependent on exact conditions) |
| Linearity Range | 0.5 - 50 µmol/L |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.08 pmol on column |
| Limit of Quantification (LOQ) | ~0.16 pmol on column |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Recovery | > 95% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 5'-Adenylic acid monohydrate in biological samples using HPLC with UV detection. The method is sensitive, specific, and reproducible, making it suitable for a wide range of research and drug development applications. Proper sample preparation is critical for obtaining accurate and reliable results. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of 5'-AMP.
References
Application Notes and Protocols: 5'-Adenylic Acid as a Precursor in Nucleotide Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
5'-Adenylic acid, also known as adenosine (B11128) monophosphate (AMP), is a pivotal nucleotide that serves as a fundamental building block for nucleic acids and plays a crucial role in cellular metabolism and signaling. As a precursor, AMP is central to the synthesis of adenosine diphosphate (B83284) (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell. Furthermore, it is a key player in both the de novo and salvage pathways of purine (B94841) nucleotide biosynthesis, ensuring a balanced supply of purines for cellular processes. Understanding the intricate pathways involving AMP is critical for research in metabolic diseases, oncology, and the development of novel therapeutics targeting nucleotide metabolism.
These application notes provide a comprehensive overview of the role of 5'-adenylic acid as a precursor in nucleotide biosynthesis, complete with detailed experimental protocols and quantitative data to support researchers in their investigations.
The Role of 5'-Adenylic Acid in Nucleotide Biosynthesis
AMP is synthesized through two primary routes: the de novo pathway, which builds the purine ring from simpler molecules, and the salvage pathway, which recycles pre-existing purine bases.
De Novo Purine Biosynthesis
The de novo synthesis of purines is a multi-step process that culminates in the formation of inosine (B1671953) monophosphate (IMP).[1] IMP serves as a crucial branch point for the synthesis of both AMP and guanosine (B1672433) monophosphate (GMP).[1] The conversion of IMP to AMP is a two-step process:
-
Adenylosuccinate Synthetase (ADSS): This enzyme catalyzes the GTP-dependent condensation of IMP with aspartate to form adenylosuccinate.[2]
-
Adenylosuccinate Lyase (ADSL): This enzyme then cleaves fumarate (B1241708) from adenylosuccinate to yield AMP.[3]
Purine Salvage Pathway
The salvage pathway is an energy-efficient alternative to de novo synthesis, utilizing pre-formed purine bases from the breakdown of nucleic acids or from extracellular sources.[1] In this pathway, adenine (B156593) is directly converted to AMP by the enzyme adenine phosphoribosyltransferase (APRT), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as the ribose-phosphate donor.
Quantitative Data in Purine Metabolism
The regulation and flux through purine biosynthetic pathways are tightly controlled. Below are tables summarizing key quantitative data for enzymes involved in AMP synthesis and the intracellular concentrations of relevant nucleotides.
Table 1: Kinetic Parameters of Key Enzymes in AMP Biosynthesis
| Enzyme | Substrate(s) | K_m_ (mM) | V_max_ (mM/min) | Source |
| Adenylosuccinate Synthetase (E. coli) | IMP | 0.02 | 1.35 x 10⁻³ | |
| Aspartate | 0.3 | 1.35 x 10⁻³ | ||
| GTP | 0.023 | 1.35 x 10⁻³ | ||
| Adenylate Kinase (Rabbit Muscle) | AMP | 0.11 | - | |
| ATP | - | - |
Table 2: Intracellular Nucleotide Concentrations in HeLa Cells
| Nucleotide | Concentration (pmol/10⁶ cells) | Source |
| AMP | ~100 | |
| ADP | ~500 | |
| ATP | ~3000 | |
| IMP | ~30 |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in nucleotide biosynthesis and its regulation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
De Novo and Salvage Pathways for AMP Synthesis
Caption: Overview of De Novo and Salvage Pathways for AMP Synthesis.
Experimental Workflow for High-Throughput Screening of Purine Biosynthesis Inhibitors
Caption: High-Throughput Screening Workflow for Inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the role of 5'-adenylic acid in nucleotide biosynthesis.
Protocol 1: Spectrophotometric Assay for Adenylosuccinate Synthetase (ADSS) Activity
This protocol is adapted from a similar assay for adenylosuccinate lyase and measures the activity of ADSS by monitoring the decrease in absorbance of a substrate.
Materials:
-
Purified Adenylosuccinate Synthetase (ADSS) enzyme
-
Reaction Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 100 mM KCl
-
Inosine Monophosphate (IMP) stock solution (10 mM)
-
Aspartate stock solution (100 mM)
-
Guanosine Triphosphate (GTP) stock solution (10 mM)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 280-300 nm
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction Buffer (to a final volume of 200 µL)
-
IMP (final concentration 0.1 mM)
-
Aspartate (final concentration 10 mM)
-
GTP (final concentration 0.1 mM)
-
-
Equilibrate the reaction mixture: Incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add the purified ADSS enzyme to the reaction mixture to a final concentration of 1-5 µg/mL.
-
Monitor absorbance: Immediately transfer the reaction to a pre-warmed spectrophotometer and monitor the decrease in absorbance at 290 nm (the wavelength of maximum absorbance change for the conversion of IMP to adenylosuccinate) for 5-10 minutes, taking readings every 30 seconds.
-
Calculate enzyme activity: Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. The activity can be calculated using the Beer-Lambert law, with the appropriate extinction coefficient for the substrate-to-product conversion.
Protocol 2: Metabolic Labeling with ¹³C-Glycine to Trace De Novo Purine Synthesis
This protocol outlines the use of stable isotope-labeled glycine (B1666218) to trace its incorporation into the purine ring, followed by LC-MS/MS analysis.
Materials:
-
Cell culture medium (glycine-free)
-
[U-¹³C₂]-Glycine
-
Cultured cells (e.g., HeLa)
-
Methanol (B129727) (ice-cold, 80%)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~70% confluency.
-
Replace the normal growth medium with glycine-free medium supplemented with [U-¹³C₂]-Glycine (final concentration 200 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label over time.
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and vortex vigorously.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in 100 µL of 50% methanol.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate the metabolites using a C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify the mass isotopologues of AMP and other purine nucleotides using multiple reaction monitoring (MRM) mode. The mass shift of +2 m/z in the purine ring will indicate the incorporation of ¹³C₂-glycine.
-
Drug Development Applications
The central role of AMP and its biosynthetic pathways in cell proliferation makes them attractive targets for drug development, particularly in oncology and infectious diseases.
Inhibitors of Purine Biosynthesis:
-
Mycophenolic acid: An inhibitor of IMP dehydrogenase, which blocks the synthesis of GMP from IMP.
-
6-Mercaptopurine (6-MP) and its prodrug azathioprine: These are converted to thiopurine nucleotides that inhibit multiple enzymes in the de novo purine synthesis pathway.
By understanding the intricacies of AMP metabolism, researchers can design and screen for novel inhibitors that selectively target these essential pathways in rapidly proliferating cancer cells or pathogenic microorganisms. The experimental protocols provided herein offer a robust framework for such investigations.
References
Detecting Adenosine Monophosphate: A Guide to Analytical Techniques for Researchers
Application Notes and Protocols for the accurate quantification of a key cellular metabolite.
Adenosine monophosphate (AMP) is a central molecule in cellular bioenergetics and signaling. As a key indicator of the cell's energy status, the ratio of AMP to ATP is a critical regulator of metabolic processes. Furthermore, AMP is a precursor to the second messenger cyclic AMP (cAMP) and a key activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism. Accurate and sensitive detection of AMP is therefore crucial for researchers in various fields, including metabolic diseases, oncology, and drug development.
This document provides detailed application notes and experimental protocols for the principal analytical techniques used to detect and quantify AMP in biological samples. It is intended for researchers, scientists, and drug development professionals seeking to select and implement the most appropriate method for their experimental needs.
Application Notes
The choice of an analytical technique for AMP detection depends on several factors, including the required sensitivity and specificity, the sample type and volume, throughput needs, and available instrumentation. The three most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), colorimetric assays, and luminescence-based assays. Each offers a unique set of advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules like AMP. Its high specificity and sensitivity allow for the accurate measurement of endogenous AMP levels in complex biological matrices such as cell lysates, tissues, and plasma. LC-MS/MS can also simultaneously measure other nucleotides like ADP and ATP, providing a comprehensive picture of the cell's energy state. However, this technique requires expensive instrumentation and specialized expertise for method development, sample preparation, and data analysis.
Colorimetric assays offer a simpler and more accessible alternative to LC-MS/MS. These assays are based on a series of enzymatic reactions that ultimately produce a colored product, the absorbance of which is proportional to the amount of AMP in the sample.[1][2] They are suitable for high-throughput screening and do not require specialized equipment beyond a standard microplate reader.[1] While convenient, colorimetric assays may have lower sensitivity and can be susceptible to interference from other components in the biological sample.[1]
Luminescence-based assays , such as the AMP-Glo™ Assay, provide a highly sensitive method for AMP detection.[3] These assays are also based on enzymatic reactions, but the final output is a luminescent signal, which generally offers a wider dynamic range and greater sensitivity than colorimetric detection. The stable light signal produced in some commercial kits eliminates the need for luminometers with injectors and allows for batch processing of multiple plates. Like colorimetric assays, they are well-suited for high-throughput applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different AMP detection methods to facilitate comparison.
| Feature | LC-MS/MS | Colorimetric Assay | Luminescence-Based Assay (AMP-Glo™) |
| Principle | Chromatographic separation followed by mass-based detection | Enzymatic conversion of AMP leading to a colored product | Enzymatic conversion of AMP leading to a luminescent signal |
| Limit of Detection (LOD) | ~1 ng/mL | < 10 µM | ~10 nM |
| Limit of Quantification (LOQ) | ~2.5 ng/mL | Not always specified, generally higher than LOD | Not always specified, generally higher than LOD |
| Linear Range | Typically 2.5–1000 ng/mL | Varies by kit, generally in the low micromolar range | Varies by kit, typically in the nanomolar to low micromolar range |
| Specificity | Very High | Moderate to High (can have interferences) | High |
| Throughput | Low to Medium | High | High |
| Instrumentation | LC-MS/MS system | Spectrophotometer (microplate reader) | Luminometer (microplate reader) |
| Expertise Required | High | Low | Low |
Signaling Pathways Involving AMP
Understanding the signaling context of AMP is critical for interpreting experimental results. AMP is a key player in two major signaling pathways: the cAMP signaling pathway and the AMPK signaling pathway.
cAMP Signaling Pathway
Cyclic AMP (cAMP) is a ubiquitous second messenger synthesized from ATP by adenylyl cyclase. It is involved in a vast array of cellular processes. The degradation of cAMP to AMP by phosphodiesterases (PDEs) terminates the signal.
Caption: The cAMP signaling pathway.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated by an increase in the cellular AMP:ATP ratio. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Caption: The AMPK signaling pathway.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of AMP in cell culture samples. Optimization of specific parameters will be required for different sample types and instrumentation.
Workflow Diagram:
Caption: LC-MS/MS workflow for AMP detection.
Materials:
-
Biological sample (e.g., cell pellet)
-
5% Trichloroacetic acid (TCA)
-
Internal standard (e.g., ¹³C₅-AMP)
-
LC-MS/MS system with a reversed-phase C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Protocol:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a known volume of ice-cold 5% TCA.
-
Add the internal standard to the mixture.
-
Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the nucleotides.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with a reversed-phase C18 column.
-
The mobile phase can consist of an aqueous solution with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Establish a gradient elution program to separate AMP from other cellular components.
-
Set up the mass spectrometer in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of AMP and the internal standard.
-
Inject the prepared sample supernatant onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for AMP and the internal standard.
-
Generate a standard curve using known concentrations of AMP.
-
Calculate the concentration of AMP in the sample by normalizing to the internal standard and comparing to the standard curve.
-
Colorimetric Assay
This protocol is based on commercially available kits. Always refer to the specific manufacturer's instructions for optimal results.
Workflow Diagram:
Caption: Colorimetric assay workflow.
Protocol (General):
-
Sample Preparation:
-
Homogenize tissue or lyse cells in the provided assay buffer.
-
Centrifuge to remove insoluble material.
-
Collect the supernatant.
-
-
Assay Procedure:
-
Prepare a standard curve by diluting the AMP standard in the assay buffer.
-
Add samples and standards to a 96-well plate.
-
Prepare the reaction mix according to the kit instructions. This typically includes an enzyme mix and a developer.
-
Add the reaction mix to all wells containing samples and standards.
-
Incubate the plate at 37°C for the time specified in the manual (e.g., 60 minutes).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the standard curve (absorbance vs. AMP concentration).
-
Determine the AMP concentration in the samples from the standard curve.
-
Luminescence-Based Assay (AMP-Glo™)
This protocol is a general guide for luminescence-based AMP detection assays. It is essential to follow the specific instructions provided with the commercial kit being used.
Workflow Diagram:
Caption: Luminescence-based assay workflow.
Protocol (General):
-
Perform the AMP-producing reaction: Set up your enzymatic reaction in a multi-well plate.
-
Terminate the reaction and deplete ATP: Add AMP-Glo™ Reagent I to each well. This reagent stops the enzymatic reaction and degrades any remaining ATP.
-
Incubate: Incubate the plate at room temperature for the time specified in the protocol (e.g., 60 minutes).
-
Detect AMP: Add the AMP Detection Solution to each well. This solution contains enzymes that convert AMP to ATP, which is then used in a luciferase reaction to produce light.
-
Incubate: Incubate the plate at room temperature to allow the luminescent signal to stabilize (e.g., 30-60 minutes).
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the initial amount of AMP produced in the enzymatic reaction. A standard curve can be generated to quantify the AMP concentration.
References
Application Notes and Protocols: The Role of 5'-Adenylic Acid in Neuronal Cell Survival Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Adenylic acid, also known as adenosine (B11128) monophosphate (AMP), is a critical nucleotide involved in cellular energy homeostasis. In the central nervous system, AMP acts as a key signaling molecule, primarily through the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1][2][3] The role of the AMP/AMPK signaling pathway in neuronal survival is complex and context-dependent, presenting both neuroprotective and, under certain conditions, pro-apoptotic effects.[2][3] Understanding this dual role is crucial for the development of therapeutic strategies for a range of neurodegenerative diseases and ischemic insults.
AMPK is a heterotrimeric protein kinase consisting of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress conditions such as glucose deprivation, hypoxia, and excitotoxicity. Once activated by upstream kinases like LKB1 and CaMKKβ, AMPK phosphorylates a multitude of downstream targets to restore energy balance. This is achieved by stimulating catabolic pathways that generate ATP (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).
The neuroprotective effects of AMPK activation are attributed to several mechanisms, including the enhancement of autophagy to clear aggregated proteins, promotion of mitochondrial biogenesis, and reduction of neuroinflammation. However, prolonged or over-activation of AMPK can lead to neuronal apoptosis, in part through the transcriptional activation of pro-apoptotic proteins like Bim. This highlights the importance of tightly regulating AMPK activity in the nervous system.
These application notes provide an overview of the signaling pathways, quantitative data on commonly used pharmacological modulators, and detailed protocols for key in vitro assays to study the effects of 5'-Adenylic acid and AMPK signaling on neuronal cell survival.
Data Presentation
The following tables summarize the concentrations of commonly used pharmacological agents to modulate AMPK activity in neuronal cell culture studies.
Table 1: AMPK Activators
| Compound | Mechanism of Action | Typical Working Concentration in Neuronal Culture | Reference |
| AICAR (Acadesine) | 5-Aminoimidazole-4-carboxamide ribonucleotide; an analog of AMP that allosterically activates AMPK. | 25 µM - 1 mM | |
| Metformin | An anti-diabetic drug that indirectly activates AMPK, potentially by inhibiting the mitochondrial respiratory chain. | 1 - 5 mM |
Table 2: AMPK Inhibitors
| Compound | Mechanism of Action | Typical Working Concentration in Neuronal Culture | Reference |
| Compound C (Dorsomorphin) | A potent, reversible, and ATP-competitive inhibitor of AMPK. It also has off-target effects on other kinases. | 5 - 25 µM |
Signaling Pathways and Experimental Workflows
AMPK Signaling in Neuronal Survival
The following diagram illustrates the central role of AMPK in integrating cellular energy status and regulating downstream pathways involved in both neuronal survival and apoptosis.
Caption: AMPK signaling cascade in neurons.
General Experimental Workflow
The diagram below outlines a typical workflow for investigating the role of AMPK modulation on neuronal survival in response to a neurotoxic insult.
References
- 1. The Role of AMPK Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 5'-adenosine monophosphate-activated protein kinase in cell survival and death responses in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purinergic Signaling using 5'-Adenylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by nucleotides like adenosine (B11128) 5'-triphosphate (ATP) and the nucleoside adenosine.[1][2] This system plays critical roles in a vast array of physiological and pathological processes, including neurotransmission, inflammation, immunity, and cancer.[1][3] The signaling cascade involves the release of nucleotides, their action on specific P1 (adenosine) and P2 (nucleotide) receptors, and their subsequent enzymatic degradation.[1]
5'-Adenylic acid, also known as adenosine monophosphate (AMP), is a key intermediate in this cascade. While not a potent agonist at most purinergic receptors itself, its primary significance in extracellular signaling lies in its role as the direct substrate for ecto-5'-nucleotidase (CD73), the principal enzyme responsible for generating adenosine. Therefore, using 5'-Adenylic acid in experimental systems is a powerful method to specifically investigate the CD73-adenosine receptor signaling axis, a pathway of significant therapeutic interest.
Section 1: The Role of 5'-Adenylic Acid in Purinergic Signaling
In the extracellular space, purinergic signaling is tightly regulated by a cascade of ecto-enzymes. ATP released from cells is sequentially hydrolyzed by ectonucleotidases like CD39 to ADP and then to AMP. 5'-Adenylic acid (AMP) is then dephosphorylated by ecto-5'-nucleotidase (CD73) to produce adenosine. Adenosine is a potent signaling molecule that exerts its effects by activating four subtypes of G protein-coupled P1 receptors: A1, A2A, A2B, and A3. This enzymatic cascade is the primary source of extracellular adenosine, making the application of AMP a targeted way to generate adenosine at the cell surface and study the downstream effects of P1 receptor activation.
Section 2: Application Notes
Application 1: Studying P1 (Adenosine) Receptor Activation
Applying exogenous 5'-Adenylic acid to cells expressing CD73 provides a method for generating adenosine in situ. This allows researchers to study the activation of P1 receptors in a more physiologically relevant manner than simply adding exogenous adenosine, as it couples the signal generation to the activity of a key regulatory enzyme. This is particularly useful for assessing the integrated function of the CD73/adenosine receptor axis in various cell types. For instance, adding AMP to human gingival fibroblasts, which express CD73, leads to adenosine generation and a subsequent increase in intracellular cyclic AMP (cAMP), confirming the activation of Gs-coupled adenosine receptors.
Application 2: Investigating Ecto-5'-Nucleotidase (CD73) Activity
5'-Adenylic acid is the primary substrate for CD73. Therefore, it can be used to directly measure the enzymatic activity of CD73 on the surface of cells or in purified enzyme preparations. By quantifying the rate of AMP conversion to adenosine or the production of inorganic phosphate, researchers can screen for inhibitors or activators of CD73. This is highly relevant in immuno-oncology, where CD73 is a major therapeutic target because its product, adenosine, suppresses the anti-tumor immune response.
Application 3: Differentiating P1 vs. P2 Receptor Signaling
In systems where the specific purinergic pathways are unknown, a comparative analysis using ATP, ADP, and AMP can be illuminating.
-
A response to ATP/ADP but not AMP suggests the involvement of P2 receptors (P2X or P2Y).
-
A response to AMP strongly implicates the CD73/P1 receptor pathway.
-
A response to ATP/ADP that is blocked by P1 receptor antagonists suggests that the observed effect is due to the breakdown of these nucleotides to adenosine.
This pharmacological dissection helps to clarify the specific signaling components active in a given biological system.
Section 3: Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium ([Ca²⁺]i) following the application of 5'-Adenylic acid. P1 receptors can couple to Gq proteins (notably A2B in some contexts) or influence Ca²⁺ signaling indirectly, leading to a detectable change in [Ca²⁺]i.
A. Materials
-
Cells of interest cultured on glass-bottom dishes or plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
5'-Adenylic acid (AMP) stock solution.
-
P1 receptor antagonists (e.g., DPCPX for A1, SCH58261 for A2A) for control experiments.
-
CD73 inhibitor (e.g., APCP) for control experiments.
-
Fluorescence microscope or plate reader with kinetic reading capability and appropriate filter sets.
B. Protocol Steps
-
Cell Preparation: Seed cells onto glass-bottom dishes to achieve 70-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove culture medium from cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-45 minutes at 37°C.
-
Wash cells gently with HBSS two to three times to remove excess dye.
-
Add fresh HBSS and allow cells to de-esterify the dye for at least 30 minutes at room temperature.
-
-
Data Acquisition:
-
Place the dish on the microscope stage or in the plate reader.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add 5'-Adenylic acid to the desired final concentration and continue recording the fluorescence signal for 5-10 minutes.
-
Analyze the change in fluorescence intensity over time. Data is typically presented as a ratio of fluorescence relative to baseline (F/F₀).
-
Protocol 2: In Vitro cAMP Accumulation Assay
This protocol measures changes in intracellular cAMP, the primary second messenger for P1 receptors. A1 and A3 receptors typically couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels. A2A and A2B receptors couple to Gs, stimulating adenylyl cyclase and increasing cAMP levels.
A. Materials
-
Cells of interest cultured in 96-well plates.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
Forskolin (a direct adenylyl cyclase activator, used as a positive control or to measure Gi-mediated inhibition).
-
5'-Adenylic acid (AMP) stock solution.
-
Cell lysis buffer (provided with the kit).
B. Protocol Steps
-
Cell Preparation: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Assay Procedure (Example for Gs-coupling):
-
Aspirate the culture medium.
-
Pre-incubate cells with stimulation buffer (containing a phosphodiesterase inhibitor) for 20-30 minutes at 37°C.
-
Add different concentrations of 5'-Adenylic acid to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Add cell lysis buffer as per the kit manufacturer's instructions and incubate to ensure complete lysis.
-
-
cAMP Detection:
-
Transfer lysate to the detection plate.
-
Add detection reagents according to the kit protocol (e.g., antibody-conjugates).
-
Incubate as required.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample and plot the dose-response curve to determine EC₅₀ values.
-
Note: To measure Gi coupling, cells are typically co-stimulated with Forskolin and the agonist. A decrease in the Forskolin-stimulated cAMP level indicates Gi activation.
Section 4: Data Presentation
The primary targets of AMP-derived adenosine are the P1 receptors. Understanding their properties is crucial for interpreting experimental results.
Table 1: Properties of Human P1 (Adenosine) Receptor Subtypes
| Receptor | Predominant G-Protein Coupling | Primary Downstream Effect |
|---|---|---|
| A1 | Gαi/o | ↓ adenylyl cyclase, ↓ cAMP |
| A2A | Gαs/olf | ↑ adenylyl cyclase, ↑ cAMP |
| A2B | Gαs, Gαq/11 | ↑ adenylyl cyclase, ↑ cAMP; ↑ PLC, ↑ [Ca²⁺]i |
| A3 | Gαi/o, Gαq/11 | ↓ adenylyl cyclase, ↓ cAMP; ↑ PLC, ↑ [Ca²⁺]i |
Data synthesized from references.
Table 2: Example Pharmacological Data for Human Adenosine Receptors (Ki values in nM)
| Compound | A1 (Ki) | A2A (Ki) | A2B (Ki) | A3 (Ki) | Class |
|---|---|---|---|---|---|
| Adenosine | ~100-500 | ~100-800 | >10,000 | ~1000 | Endogenous Agonist |
| NECA | 6.5 | 14 | 1,500 | 24 | Non-selective Agonist |
| CGS-21680 | 1,300 | 27 | >10,000 | >10,000 | A2A Selective Agonist |
| DPCPX | 0.5 | 1,400 | >10,000 | >10,000 | A1 Selective Antagonist |
| SCH-58261 | 770 | 1.1 | 4,000 | 130 | A2A Selective Antagonist |
| PSB-603 | 187 | 1,020 | 50 | 4,200 | A2B Selective Antagonist |
Ki values are approximate and can vary based on assay conditions. Data synthesized from references.
References
Troubleshooting & Optimization
solubility issues of 5'-Adenylic acid monohydrate in DMSO
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues of 5'-Adenylic acid monohydrate in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 5'-Adenylic acid monohydrate in DMSO?
A1: The solubility of 5'-Adenylic acid can vary based on whether it is in its anhydrous or monohydrate form. It is crucial to use the correct molecular weight for your calculations. Published data indicates a solubility of 9 mg/mL for the monohydrate form in fresh DMSO.[1][2] For the anhydrous form (5'-Adenylic acid), the solubility is higher, at 34.9 mg/mL.[3][4]
Q2: I am having difficulty dissolving the compound. What are the common causes?
A2: Several factors can contribute to poor solubility:
-
Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of many compounds, including 5'-Adenylic acid monohydrate.[3] Always use fresh, anhydrous grade DMSO for preparing stock solutions.
-
Compound Form: You may have the monohydrate form, which has a lower solubility in DMSO compared to the anhydrous form.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may be required.
-
Compound Quality: While rare, batch-to-batch variations can slightly alter solubility characteristics.
Q3: What is the best way to prepare a stock solution in DMSO?
A3: Start by adding the recommended amount of fresh, anhydrous DMSO to the vial containing the compound. To aid dissolution, you can vortex the solution, sonicate it, or gently warm it in a water bath at around 37°C. Ensure the compound is fully dissolved before use.
Q4: My compound precipitated after I diluted my DMSO stock solution with an aqueous buffer. What should I do?
A4: This is a common occurrence when a DMSO stock solution of a poorly water-soluble compound is diluted in an aqueous medium. The precipitate can often be redissolved by vortexing, sonicating, or gentle warming. It is essential to ensure the solution is clear before adding it to your experimental setup. For most biological assays, a final DMSO concentration of 0.1% is well-tolerated.
Q5: How should I store the 5'-Adenylic acid monohydrate powder and its DMSO stock solution?
A5: The powdered compound should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to a month.
Solubility Data Summary
The table below summarizes the reported solubility of 5'-Adenylic acid and its monohydrate form in DMSO.
| Compound Form | Molecular Weight | Solubility in DMSO (mg/mL) | Molar Concentration (mM) | Reference |
| 5'-Adenylic acid (Anhydrous) | 347.22 g/mol | 34.9 mg/mL | 100.51 mM | |
| 5'-Adenylic acid monohydrate | 365.24 g/mol | 9 mg/mL | 24.64 mM |
Note: The actual solubility may vary slightly due to batch-to-batch differences.
Troubleshooting Guide
Problem: My 5'-Adenylic acid monohydrate is not dissolving completely in DMSO.
If you are encountering issues dissolving the compound, follow this troubleshooting workflow.
Experimental Protocols
Protocol: Determination of Compound Solubility in DMSO
This protocol provides a general method to determine the approximate solubility of a compound like 5'-Adenylic acid monohydrate.
-
Preparation:
-
Weigh out a precise amount of the compound (e.g., 10 mg) into a small, clear glass vial.
-
Use a calibrated pipette to add a small, precise volume of fresh, anhydrous DMSO (e.g., 100 µL). This creates a high initial concentration (e.g., 100 mg/mL).
-
-
Dissolution Attempts:
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If solid particles are still present, proceed to the next step.
-
Sonicate the vial in a water bath for 10-15 minutes. Inspect again.
-
If solids remain, gently warm the vial in a 37°C water bath for 15 minutes, with intermittent vortexing. Inspect again. Caution: Do not overheat, as it may degrade the compound.
-
-
Serial Dilution:
-
If the compound is not fully dissolved at the initial concentration, add another precise volume of DMSO (e.g., 100 µL) to dilute the concentration (e.g., to 50 mg/mL).
-
Repeat the dissolution steps (vortex, sonicate, warm).
-
Continue this process of adding known volumes of DMSO and attempting to dissolve until the compound fully dissolves and the solution is clear.
-
-
Calculation:
-
The solubility is the concentration of the first clear solution you obtain.
-
Formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of DMSO added (mL).
-
Signaling Pathway Context
5'-Adenylic acid, also known as Adenosine monophosphate (AMP), is a crucial activator of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a master regulator of cellular energy homeostasis. When cellular energy is low (indicated by a high AMP:ATP ratio), AMPK is activated. It then works to restore energy balance by inhibiting energy-consuming anabolic processes (like protein and lipid synthesis) and promoting energy-producing catabolic processes (like fatty acid oxidation and glucose uptake).
References
Technical Support Center: 5'-Adenylic Acid Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5'-Adenylic acid (5'-AMP) solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5'-Adenylic acid powder and solutions?
A1: For long-term stability, 5'-Adenylic acid powder should be stored at -20°C in a dry, dark place, as it is hygroscopic and light-sensitive.[1][2] Under these conditions, the powder is stable for up to three years.[1][2]
For solutions, storage recommendations vary based on the desired duration:
-
Short-term (up to 1 month): Store at -20°C.
-
Long-term (up to 1 year): Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Refrigerated (short periods): Some protocols suggest storage at 2-8°C, though this is generally for very short-term use.
Q2: What are the primary degradation pathways for 5'-Adenylic acid in solution?
A2: 5'-Adenylic acid can degrade through two main pathways:
-
Hydrolysis: The phosphoester bond linking the phosphate (B84403) group to the ribose sugar can be hydrolyzed, yielding adenosine (B11128) and inorganic phosphate. This process is accelerated by high temperatures and non-neutral pH.
-
Deamination: The amino group on the adenine (B156593) base can be removed, a process known as deamination, which converts 5'-AMP into inosinic acid (IMP). In biological samples, enzymatic degradation by phosphatases and phosphodiesterases is also a significant factor.
Q3: How does pH affect the stability of 5'-Adenylic acid solutions?
A3: 5'-Adenylic acid has two pKa values, at approximately 3.8 and 6.2. Neutral solutions (pH ~7.0) are generally stable. Extreme pH values (highly acidic or alkaline) can accelerate the hydrolysis of the phosphoester bond. The solubility and charge of the molecule are also pH-dependent, which can affect its interaction with other molecules and surfaces.
Q4: Can I autoclave my 5'-Adenylic acid solution to sterilize it?
A4: No, autoclaving is not recommended. The high temperatures involved in autoclaving will significantly accelerate the degradation of 5'-AMP. Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing 5'-AMP solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of 5'-Adenylic acid solutions.
Problem 1: Precipitate formation in the 5'-AMP solution upon dissolution or after freezing.
| Possible Cause | Suggested Solution |
| Low Solubility at a Given pH | 5'-Adenylic acid is a weak acid and its solubility is pH-dependent. At acidic pH, it is less soluble. Adjust the pH of the solution to ~7.0 with a suitable buffer or a dilute base (e.g., NaOH) to increase solubility. |
| Concentration Exceeds Solubility Limit | The solubility of 5'-AMP in aqueous solutions is finite. Prepare a less concentrated stock solution. You can find solubility information on the supplier's datasheet. For example, solubility in DMSO has been reported as 34.9 mg/mL. |
| Formation of Insoluble Salts | The presence of certain divalent cations in the buffer can lead to the precipitation of insoluble phosphate salts. Use a high-purity water source and analytical grade buffer components. Consider using a chelating agent like EDTA at a low concentration if compatible with your experiment. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to localized concentration changes and precipitation. Aliquot the stock solution into single-use volumes before freezing to minimize freeze-thaw cycles. |
Problem 2: Inconsistent or lower-than-expected results in enzymatic assays.
| Possible Cause | Suggested Solution |
| Degradation of 5'-AMP Stock Solution | Improper storage conditions (e.g., elevated temperature, prolonged storage at 4°C, exposure to light) can lead to degradation. Prepare fresh stock solutions and store them appropriately at -20°C or -80°C. It is advisable to periodically check the concentration of your stock solution using UV spectrophotometry (see Experimental Protocols). |
| Incorrect pH of the Final Assay Buffer | The addition of an unbuffered or acidic 5'-AMP solution can lower the pH of the final assay mixture, affecting enzyme activity. Ensure your final assay buffer has sufficient buffering capacity to maintain the optimal pH for your enzyme. |
| Enzymatic Degradation in Biological Samples | If working with cell lysates or other biological samples, endogenous phosphatases and phosphodiesterases can degrade 5'-AMP. Consider adding phosphatase and phosphodiesterase inhibitors to your samples if appropriate for your experimental design. |
Problem 3: Gradual decrease in the concentration of the 5'-AMP stock solution over time.
| Possible Cause | Suggested Solution |
| Hydrolysis During Storage | Even under frozen conditions, very slow hydrolysis can occur over extended periods. For critical applications, use freshly prepared solutions or solutions stored at -80°C for no longer than one year. |
| Contamination with Microorganisms | Microbial growth can lead to the degradation of 5'-AMP. Use sterile techniques when preparing and handling solutions. Filter-sterilize the solution through a 0.22 µm filter before storage. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of 5'-Adenylic Acid
| Form | Storage Temperature | Duration | Reference |
| Powder | Room Temperature (cool, dark) | Short-term | |
| Powder | -20°C | 3 years | |
| Solution in Solvent | -20°C | 1 month | |
| Solution in Solvent | -80°C | 1 year |
Table 2: Physicochemical Properties of 5'-Adenylic Acid
| Property | Value | Reference |
| Molecular Formula | C10H14N5O7P | |
| Molecular Weight | 347.22 g/mol | |
| pKa1 | 3.8 | |
| pKa2 | 6.2 | |
| UV max (pH 7.0) | 259 nm |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 5'-Adenylic Acid Stock Solution
-
Materials:
-
5'-Adenylic acid powder (MW: 347.22 g/mol )
-
High-purity, nuclease-free water
-
1 M NaOH solution
-
pH meter
-
Sterile, conical tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh out 347.22 mg of 5'-Adenylic acid powder and place it in a sterile 15 mL conical tube.
-
Add 8 mL of high-purity water. The solution will be acidic and the powder may not fully dissolve.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH continuously.
-
Continue adding NaOH until the 5'-AMP is fully dissolved and the pH of the solution is adjusted to 7.0.
-
Bring the final volume to 10 mL with high-purity water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot into single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Quantification of 5'-Adenylic Acid Concentration using UV-Vis Spectrophotometry
-
Principle: The concentration of a 5'-AMP solution can be determined by measuring its absorbance at 259 nm and using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) for 5'-AMP at pH 7.0 is 15,400 M⁻¹cm⁻¹.
-
Procedure:
-
Prepare a suitable dilution of your 5'-AMP stock solution in a pH 7.0 buffer (e.g., 10 mM Tris-HCl). A 1:1000 dilution of a 100 mM stock to a final concentration of 100 µM is a good starting point.
-
Use the same buffer as a blank to zero the spectrophotometer at 259 nm.
-
Measure the absorbance of the diluted 5'-AMP solution at 259 nm.
-
Calculate the concentration using the following formula: Concentration (M) = Absorbance / (15,400 M⁻¹cm⁻¹ * path length (cm)) Note: For a standard 1 cm cuvette, the path length is 1.
-
Protocol 3: Stability Assessment by HPLC
For a more rigorous analysis of stability and to quantify degradation products, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Methodology Outline:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium) or a buffer system (e.g., ammonium (B1175870) phosphate) is often employed to achieve good separation of nucleotides. A typical mobile phase could be a gradient of acetonitrile (B52724) in an aqueous buffer at a controlled pH.
-
Detection: UV detection at 257-259 nm is suitable for quantifying adenine-containing compounds.
-
Sample Preparation: Dilute the 5'-AMP solution in the mobile phase to an appropriate concentration for detection.
-
Analysis: To assess stability, samples are incubated under various stress conditions (e.g., different temperatures, pH values) for specific time intervals. Aliquots are taken at each time point, and the amount of remaining 5'-AMP and the formation of degradation products (e.g., adenosine, IMP) are quantified by comparing peak areas to a standard curve.
-
Visualizations
Caption: Troubleshooting workflow for 5'-Adenylic acid solution stability issues.
Caption: Major degradation pathways of 5'-Adenylic acid.
References
Technical Support Center: Adenosine Monophosphate (AMP) Degradation Under Heat Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of adenosine (B11128) monophosphate (AMP) under heat stress.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of AMP when subjected to heat stress?
Under heat stress, AMP primarily degrades into inorganic phosphate (B84403) (Pi), pyrophosphate (PPi), and 2',3'-cyclic AMP (2',3'-cAMP)[1]. The extent of degradation and the relative abundance of these products are influenced by the temperature, duration of heat exposure, and the composition of the solvent (e.g., ultrapure water vs. saltwater)[1].
Q2: How does the stability of AMP compare to that of ADP and ATP under heat stress?
AMP is the most stable of the adenosine phosphates (AMP, ADP, and ATP) under heat stress. While ADP and ATP begin to degrade at temperatures as low as 22-25°C, AMP can maintain its integrity at temperatures up to 55°C[1].
Q3: What analytical techniques are most suitable for studying AMP degradation?
High-Performance Liquid Chromatography (HPLC) with UV detection and Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy are the most common and effective techniques for the analysis of AMP and its degradation products. HPLC allows for the separation and quantification of AMP, ADP, ATP, and other related compounds, while 31P NMR is a powerful tool for identifying and quantifying various phosphorus-containing degradation products[1].
Q4: How does heat stress affect cellular signaling pathways involving AMP?
Heat stress can lead to a decrease in intracellular ATP levels, which in turn increases the AMP/ATP ratio. This shift in the energy state of the cell is a key activator of the AMP-activated protein kinase (AMPK) signaling pathway[2]. Activation of AMPK under heat stress is a cellular response to restore energy homeostasis by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental analysis of AMP degradation under heat stress.
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Interaction of phosphate groups with stainless steel components in the HPLC system. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure it is within the optimal range for the column and analytes (typically between pH 2 and 8 for silica-based columns). 3. Whenever possible, dissolve the sample in the mobile phase. 4. Use a bio-inert or PEEK-lined HPLC system and column to minimize metal-phosphate interactions. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column equilibration is insufficient. | 1. Use a column oven to maintain a constant temperature. 2. Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. 3. Equilibrate the column with the mobile phase for a sufficient time before injecting the sample (at least 10-15 column volumes). |
| No or low signal for AMP | 1. Sample degradation before analysis. 2. Incorrect injection volume or sample concentration. 3. Detector malfunction. | 1. Keep samples on ice or at 4°C before injection. For long-term storage, freeze at -20°C or -80°C. 2. Ensure the correct sample volume is being injected and that the concentration is within the detection limits of the instrument. 3. Check the detector lamp and other settings. |
| Ghost peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. Filter samples before injection. 2. Run a blank gradient after each sample injection to wash the column. |
31P NMR Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor signal-to-noise ratio | 1. Low sample concentration. 2. Insufficient number of scans. 3. Incorrect pulse sequence parameters. | 1. Concentrate the sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio. 3. Optimize acquisition parameters such as pulse width and relaxation delay. |
| Broad peaks | 1. Sample viscosity is too high. 2. Presence of paramagnetic impurities. 3. Poor shimming of the magnetic field. | 1. Dilute the sample or increase the temperature of the NMR experiment. 2. Treat the sample with a chelating agent (e.g., EDTA) to remove paramagnetic ions. 3. Carefully shim the magnetic field before acquiring data. |
| Difficulty in quantifying peaks | 1. Overlapping peaks. 2. Non-uniform relaxation times for different phosphorus species. 3. Inaccurate integration. | 1. Adjust the pH of the sample to improve the chemical shift separation of the phosphate species. 2. Use a longer relaxation delay to ensure full relaxation of all phosphorus nuclei for accurate quantification. 3. Manually and carefully integrate the peaks, ensuring the baseline is correctly set. |
Quantitative Data Summary
The following table summarizes the degradation of AMP under different heat stress conditions.
| Temperature (°C) | Duration | Solvent | % AMP Remaining | Major Degradation Products | Reference |
| 50-55 | 2 days | Ultrapure Water | No observable hydrolysis | - | |
| 70-75 | 2 days | Ultrapure Water | Degradation observed | Inorganic Phosphate, Pyrophosphate | |
| 70-75 | 4 days | Ultrapure Water | Significant degradation | Inorganic Phosphate, Pyrophosphate, 2',3'-cAMP | |
| 70-75 | 2 days | Saltwater | Degradation observed | Inorganic Phosphate |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of AMP Degradation
1. Objective: To quantify the concentration of AMP and its degradation products (adenosine, ADP, ATP) in a sample subjected to heat stress.
2. Materials:
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Mobile Phase A: 0.1 M Potassium Phosphate Monobasic (KH2PO4), pH 6.0
- Mobile Phase B: 100% Acetonitrile
- AMP standard solutions
- Heat-stressed AMP samples
- 0.22 µm syringe filters
3. Sample Preparation:
- Subject the AMP solution to the desired heat stress conditions (temperature and duration).
- Cool the sample to room temperature.
- Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Method:
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: 25°C
- UV Detection Wavelength: 254 nm
- Gradient Elution:
- 0-5 min: 100% Mobile Phase A
- 5-15 min: Linear gradient to 85% A, 15% B
- 15-20 min: Hold at 85% A, 15% B
- 20-25 min: Linear gradient back to 100% A
- 25-30 min: Hold at 100% A (re-equilibration)
5. Data Analysis:
- Generate a standard curve by injecting known concentrations of AMP, adenosine, ADP, and ATP.
- Integrate the peak areas of the analytes in the heat-stressed samples.
- Calculate the concentration of each compound using the standard curve.
Protocol 2: 31P NMR Analysis of AMP Degradation
1. Objective: To identify and quantify the phosphorus-containing degradation products of AMP after heat stress.
2. Materials:
- NMR spectrometer with a phosphorus probe
- 5 mm NMR tubes
- Deuterated water (D2O)
- AMP sample subjected to heat stress
- Phosphoric acid (as an external standard)
3. Sample Preparation:
- Subject the AMP solution to the desired heat stress conditions.
- Lyophilize the sample to dryness.
- Re-dissolve the sample in a known volume of D2O.
- Transfer the sample to a 5 mm NMR tube.
- Add a capillary tube containing a known concentration of phosphoric acid in D2O as an external reference.
4. 31P NMR Acquisition:
- Spectrometer Frequency: (e.g., 162 MHz for a 400 MHz spectrometer)
- Pulse Program: Standard one-pulse experiment with proton decoupling.
- Pulse Width: Calibrated 90° pulse.
- Relaxation Delay (d1): 5 x T1 of the slowest relaxing phosphorus nucleus (typically 10-20 seconds to ensure quantitative results).
- Number of Scans: 128 or more, depending on the sample concentration.
- Spectral Width: -10 to 30 ppm.
5. Data Analysis:
- Process the FID with an exponential multiplication (line broadening of 1-2 Hz).
- Reference the spectrum to the external phosphoric acid peak (0 ppm).
- Integrate the peaks corresponding to AMP and its degradation products (e.g., inorganic phosphate, pyrophosphate, 2',3'-cAMP).
- Calculate the relative percentage of each species based on the integral values.
Visualizations
References
troubleshooting unexpected results in AMPK activation assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with AMP-activated protein kinase (AMPK) activation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during AMPK activation assays, from unexpected Western blot results to variability in kinase activity measurements.
Western Blotting for Phospho-AMPK (Thr172)
Question 1: Why am I observing high background on my Western blot for phospho-AMPK (Thr172)?
High background can obscure the specific signal of phosphorylated AMPK, making data interpretation difficult. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Blocking Optimization: Insufficient blocking is a common cause of high background.
-
Increase the blocking incubation time or temperature.
-
Try a different blocking agent. While non-fat dry milk is common, bovine serum albumin (BSA) at 3-5% can sometimes reduce background for phospho-specific antibodies.
-
-
Antibody Concentrations: Both primary and secondary antibody concentrations should be optimized.
-
Washing Steps: Inadequate washing will result in high background.
-
Sample-Specific Issues: Some sample types, particularly tissue lysates like liver, are prone to high background when probing for phospho-AMPK.[4]
-
Ensure complete cell lysis and protein solubilization. Sonication of the lysate can sometimes help.
-
Question 2: My Western blot shows multiple non-specific bands in addition to the expected phospho-AMPK band. What could be the cause?
The presence of non-specific bands can complicate the identification and quantification of phospho-AMPK.
Troubleshooting Steps:
-
Antibody Specificity: Ensure the primary antibody is specific for phosphorylated AMPK (Thr172).
-
Sample Handling: Prevent protein degradation by using fresh samples and consistently adding protease and phosphatase inhibitors to your lysis buffer.
-
Reduce Protein Loading: Overloading the gel can lead to streaking and the appearance of non-specific bands. Try loading less protein per lane (e.g., 10-20 µg of cell lysate).
-
Optimize Transfer Conditions: Inefficient or uneven protein transfer from the gel to the membrane can result in artifacts. Ensure good contact between the gel and membrane and that no air bubbles are present.
Kinase Activity Assays
Question 3: I am seeing weak or no signal in my AMPK kinase activity assay. What are the possible reasons?
A weak or absent signal in a kinase assay can be due to several factors, from inactive enzyme to suboptimal assay conditions.
Troubleshooting Steps:
-
Enzyme Activity:
-
Confirm the activity of your recombinant AMPK enzyme. If possible, use a known activator like AICAR or A-769662 as a positive control.
-
Ensure proper storage of the enzyme according to the manufacturer's instructions.
-
-
Assay Components:
-
Verify the concentrations of ATP and the substrate peptide (e.g., SAMS peptide). These should be optimized for your specific assay conditions.
-
Check the integrity of all reagents, including buffers and detection reagents.
-
-
Incubation Time and Temperature: The kinase reaction may not have proceeded long enough. Optimize the incubation time and ensure the temperature is appropriate for the enzyme's activity.
Question 4: My kinase activity assay results are not reproducible. What could be causing the variability?
Lack of reproducibility can stem from minor inconsistencies in the experimental protocol.
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, activators, or inhibitors.
-
Reagent Preparation: Prepare fresh reagents and buffers for each experiment to avoid degradation.
-
Plate Reader Settings: Optimize the settings on your plate reader for the specific assay format (e.g., fluorescence polarization, time-resolved fluorescence, or luminescence).
-
Edge Effects: Be mindful of potential "edge effects" in microplates, where wells on the perimeter may behave differently due to temperature or evaporation variations. If possible, avoid using the outer wells for critical samples.
Data Presentation
Table 1: Common AMPK Activators and Inhibitors
| Compound | Mechanism of Action | Typical Working Concentration (in vitro) | Reference |
| Activators | |||
| AICAR | Indirect activator; converted to ZMP, an AMP analog. | 0.5 - 2 mM | |
| A-769662 | Direct, allosteric activator. | 1 - 10 µM | |
| Metformin | Indirect activator; inhibits mitochondrial respiratory chain complex I. | 0.5 - 5 mM | |
| Inhibitors | |||
| Compound C (Dorsomorphin) | ATP-competitive inhibitor. | 5 - 40 µM |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-AMPKα (Thr172)
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
-
Protocol 2: In Vitro AMPK Kinase Assay (Luminescence-Based)
This protocol is a general guideline and may require optimization.
-
Reaction Setup:
-
In a 96-well plate, prepare a kinase reaction mixture containing kinase assay buffer, recombinant AMPK enzyme, and a suitable substrate such as SAMS peptide.
-
-
Compound Addition:
-
Add varying concentrations of your test compound or a known AMPK activator/inhibitor as a control. Include a vehicle control (e.g., DMSO).
-
-
Initiate Reaction:
-
Start the kinase reaction by adding ATP to a final concentration of approximately 10 µM.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to AMPK activity. For example, using the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent and incubate for another 30-60 minutes before measuring the luminescence.
-
Visualizations
Caption: Simplified AMPK signaling pathway.
Caption: Troubleshooting workflow for AMPK assays.
References
- 1. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Why do I see high background by western blot when probing for phospho-AMPK (Thr172)? | Cell Signaling Technology [cellsignal.com]
Technical Support Center: 5'-Adenylic Acid (AMP) Sample Integrity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the enzymatic degradation of 5'-Adenylic acid (AMP) in biological samples. Accurate measurement of AMP is critical for studies related to cellular energy status, purinergic signaling, and metabolic disorders.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for degrading AMP in my samples?
The degradation of 5'-Adenylic acid (AMP) to adenosine (B11128) in the extracellular space is primarily catalyzed by the enzyme ecto-5'-nucleotidase , also known as CD73 .[1][2][3][4] This enzyme is a key component of the purinergic signaling pathway and is anchored to the plasma membrane.[1]
Other enzymes that can contribute to AMP dephosphorylation include:
-
Tissue Non-specific Alkaline Phosphatase (TNAP)
-
Prostatic Acid Phosphatase (PAP)
These enzymes, particularly CD73, work in concert with other ectonucleotidases like CD39, which hydrolyzes ATP and ADP to generate the AMP substrate.
Q2: How can I prevent AMP degradation during sample collection and processing?
The most effective strategy is to inhibit the relevant enzymes immediately upon sample collection. This involves using a combination of specific inhibitors and proper sample handling techniques. Key steps include:
-
Use of Inhibitor Cocktails: Add a cocktail of enzyme inhibitors to your collection tubes before adding the sample. This ensures immediate inactivation of degrading enzymes.
-
Rapid Cooling: Keep samples on ice throughout processing to reduce enzymatic activity.
-
Prompt Processing: Process samples as quickly as possible. If storage is necessary, flash-freeze lysates or plasma in liquid nitrogen and store at -80°C.
Troubleshooting Guide
Problem: My measured AMP levels are consistently low or undetectable, even with inhibitors.
If you are experiencing lower-than-expected AMP concentrations, follow this troubleshooting workflow to identify the potential cause.
Inhibitor Selection Guide
Choosing the correct inhibitors is crucial for preserving AMP. The table below summarizes common inhibitors, their targets, and typical concentration ranges. It is always recommended to optimize concentrations for your specific sample type and experimental conditions.
| Inhibitor Name | Target Enzyme(s) | Typical Working Concentration | Notes |
| AOPCP (α,β-methylene-adenosine 5'-diphosphate) | Ecto-5'-nucleotidase (CD73) | 10 - 100 µM | A widely used and effective non-hydrolyzable AMP analogue that acts as a competitive inhibitor. |
| Levamisole | Alkaline Phosphatases (e.g., TNAP) | 1 - 10 mM | Important for inhibiting non-specific phosphatase activity that can degrade AMP. |
| Sodium Orthovanadate | Phosphatases | 1 - 2 mM | A general inhibitor of protein tyrosine phosphatases and alkaline phosphatases. |
| EDTA | Metalloenzymes | 1 - 5 mM | Chelates divalent cations like Mg²⁺ and Zn²⁺, which are necessary for the activity of many nucleotidases. |
Experimental Protocols
Protocol 1: Preparation of Stabilized Plasma for AMP Analysis
This protocol provides a general framework for collecting and stabilizing blood plasma to prevent ex vivo AMP degradation.
Methodology:
-
Preparation of Collection Tube:
-
To a standard 1.5 mL microcentrifuge tube or a blood collection tube containing an anticoagulant (e.g., K2EDTA), add your inhibitor cocktail.
-
Example Cocktail: For a 1 mL final blood sample, add concentrated stock solutions to achieve final concentrations of 50 µM AOPCP and 2 mM Levamisole.
-
-
Blood Collection and Mixing:
-
Collect the blood sample directly into the prepared tube.
-
Immediately and gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulants and inhibitors.
-
Place the tube on wet ice immediately.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the sample at 1,500 - 2,000 x g for 15 minutes at 4°C to pellet the cellular components.
-
-
Supernatant Collection and Storage:
-
Carefully aspirate the upper plasma layer, avoiding disturbance of the buffy coat and red blood cell pellet.
-
Transfer the plasma to a new, pre-chilled tube.
-
At this point, either proceed directly with your AMP quantification protocol (e.g., LC-MS/MS) or flash-freeze aliquots in liquid nitrogen for storage at -80°C. Samples stored at -80°C have been shown to be stable for at least one week.
-
References
- 1. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cd73 [research.uni-leipzig.de]
- 3. Ecto-5′-nucleotidase (CD73) decreases mortality and organ injury in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological roles for ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of AMP, ADP, and ATP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of adenine (B156593) nucleotides.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites on the column packing (e.g., silanols). 2. Column Overload: Injecting too high a concentration of the sample. 3. Inappropriate Mobile Phase pH: The pH is close to the pKa of the analytes, causing multiple ionization states. 4. Column Degradation: Loss of stationary phase or contamination. 5. Metal Chelation: Phosphate (B84403) groups on nucleotides interacting with metal components in the HPLC system.[1][2] | 1. Use a different column: Consider a column with end-capping to block silanol (B1196071) groups or a polymer-based column. 2. Reduce sample concentration: Dilute the sample before injection. 3. Adjust mobile phase pH: Ensure the pH is at least 1-2 units away from the pKa of the analytes. For nucleotides, a pH between 6.0 and 8.0 is often used.[3] 4. Replace the column: If the column is old or has been used extensively, replacement may be necessary. 5. Use a bio-inert HPLC system: Systems with PEEK or other non-metallic components can minimize metal interactions.[1] |
| Poor Resolution/Co-elution of Peaks | 1. Inadequate Separation Method: The chosen stationary and mobile phases are not optimal for separating the highly polar nucleotides. 2. Incorrect Mobile Phase Composition: The organic solvent concentration or buffer strength may not be suitable. 3. Suboptimal Ion-Pairing Agent Concentration: Too high or too low a concentration can negatively impact separation.[3] 4. Flow Rate is Too High: Insufficient time for analytes to interact with the stationary phase. | 1. Employ Ion-Pair Reversed-Phase HPLC: This is a common technique for separating charged analytes like nucleotides. Use an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS). 2. Optimize the mobile phase: Adjust the gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) or the concentration of the buffer. 3. Optimize ion-pairing agent concentration: A good starting point is a concentration about ten times that of the nucleotides in the sample. 4. Reduce the flow rate: This can improve separation but will increase the run time. |
| No or Low Retention of Analytes | 1. Highly Polar Analytes: AMP, ADP, and ATP are very polar and may have little retention on standard reversed-phase columns. 2. Incorrect Mobile Phase: The mobile phase may be too "strong" (too high an organic solvent content). 3. Inappropriate pH: At very low pH, nucleotides are not negatively charged and will not interact with the ion-pairing agent. | 1. Use Ion-Pair RP-HPLC or HILIC: Ion-pairing agents create a charged surface on the stationary phase, increasing retention of the negatively charged nucleotides. Hydrophilic Interaction Liquid Chromatography (HILIC) is another option for polar analytes. 2. Decrease organic solvent concentration: Reduce the percentage of acetonitrile or methanol (B129727) in the mobile phase. 3. Adjust pH: Ensure the mobile phase pH is in a range where the nucleotides are negatively charged (typically pH 6.0-8.0). |
| Inconsistent Retention Times | 1. Fluctuations in Temperature: Changes in column temperature can affect retention times. 2. Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of volatile components). 3. Pump Issues: Inconsistent flow rate from the HPLC pump. 4. Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs. | 1. Use a column oven: Maintaining a constant column temperature is crucial for reproducibility. 2. Prepare fresh mobile phase daily: Ensure the mobile phase is well-mixed and degassed. 3. Maintain the HPLC pump: Regular maintenance is necessary to ensure a consistent flow rate. 4. Ensure adequate equilibration time: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| Ghost Peaks or Carryover | 1. Sample Carryover: Residual sample from a previous injection is eluted in a subsequent run. 2. Contaminated Mobile Phase or System: Impurities in the solvents or buildup of contaminants in the HPLC system. | 1. Implement a robust wash cycle: Use a strong solvent to wash the injector and column between runs. 2. Use high-purity solvents: Filter all mobile phases before use. Regularly flush the HPLC system to remove contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for separating AMP, ADP, and ATP?
A1: The most common and reliable method is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC). This technique is well-suited for separating these highly polar and negatively charged nucleotides. Standard reversed-phase HPLC can also be used, but often requires careful optimization of the mobile phase to achieve adequate retention and separation.
Q2: What type of column is best for nucleotide separation?
A2: C18 columns are widely used for the separation of AMP, ADP, and ATP. C8 columns have also been used. For challenging separations, especially with samples containing metal-sensitive analytes, columns with PEEK lining or bio-inert hardware are recommended to prevent interactions between the phosphate groups of the nucleotides and metal surfaces in the column.
Q3: How does an ion-pairing agent work in the separation of nucleotides?
A3: An ion-pairing agent, such as tetrabutylammonium hydrogen sulfate (TBAHS), is added to the mobile phase. It contains a hydrophobic part that interacts with the nonpolar stationary phase (like C18) and a charged part that remains in the mobile phase. This effectively creates a charged surface on the stationary phase. The negatively charged phosphate groups of AMP, ADP, and ATP can then interact with this charged surface, leading to their retention and separation.
Q4: What is the expected elution order for AMP, ADP, and ATP in reversed-phase and ion-pair reversed-phase HPLC?
A4: In standard reversed-phase HPLC, the elution order is typically ATP, followed by ADP, and then AMP. This is because ATP is the most polar due to its three phosphate groups, leading to the least interaction with the nonpolar stationary phase. In ion-pair reversed-phase HPLC, the elution order is often reversed, with AMP eluting first, followed by ADP, and then ATP. This is because ATP, with its three phosphate groups, has the strongest interaction with the positively charged ion-pairing agent on the stationary phase.
Q5: How can I improve the sensitivity of my nucleotide analysis?
A5: To improve sensitivity, especially for low-concentration samples, you can use fluorescence detection. This involves a pre- or post-column derivatization step to make the nucleotides fluorescent. A common derivatizing agent is chloroacetaldehyde (B151913) (CAA), which reacts with the adenine base to form fluorescent 1,N6-etheno derivatives.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection
This protocol is a general guideline for the separation of AMP, ADP, and ATP using IP-RP-HPLC.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 50 mM Potassium Phosphate buffer (pH 6.0) with 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute the nucleotides. A typical gradient might be 5% to 50% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Protocol 2: Sample Preparation from Cultured Cells
This protocol outlines a general procedure for extracting nucleotides from cell cultures for HPLC analysis.
-
Cell Lysis: Rapidly lyse the cells to quench metabolic activity. This can be done by adding a cold extraction solution, such as 0.4 M perchloric acid.
-
Neutralization: Neutralize the acidic extract with a base, for example, potassium hydroxide, to a pH around 6.5. This will precipitate perchlorate (B79767) salts.
-
Centrifugation: Centrifuge the neutralized extract at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitate and cell debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates before injection into the HPLC system.
Visualizations
Caption: General workflow for nucleotide analysis from cell culture.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
Validation & Comparative
comparing the effects of adenosine analogs on receptor binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of various adenosine (B11128) analogs for the four adenosine receptor subtypes: A1, A2A, A2B, and A3. The information is presented to assist researchers in selecting appropriate compounds for their studies and to provide essential experimental context.
Adenosine Receptor Subtypes and Signaling
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. There are four known subtypes, each with distinct signaling pathways and pharmacological profiles. The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs), resulting in an increase in cAMP levels.[1][4] These signaling pathways are fundamental to the roles of adenosine receptors in various physiological processes, including neurotransmission, inflammation, and cardiac function.
Comparative Binding Affinities of Adenosine Analogs
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for a selection of commonly used adenosine analogs at human adenosine receptor subtypes.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Adenosine | 730 | 1400 | >10,000 | 330 |
| NECA | 14 | 20 | 660 | 45 |
| CPA | 0.9 | 1500 | >10,000 | 1800 |
| CGS-21680 | 230 | 27 | 16,000 | >10,000 |
| IB-MECA | 3600 | 4100 | >10,000 | 1.2 |
| CCPA | 0.5 | 1700 | >10,000 | 35 |
| ZM-241385 | 1.3 | 0.5 | >10,000 | >10,000 |
| DPCPX | 0.45 | >10,000 | >10,000 | >10,000 |
Note: Ki values can vary depending on experimental conditions and the source of the receptor (e.g., species, tissue, recombinant system). The values presented here are compiled from multiple sources for comparative purposes.
Experimental Protocol: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound for adenosine receptors. This method is based on the principle of a labeled ligand (radioligand) competing with an unlabeled test compound for binding to the receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing the human receptor).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A).
-
Test Compound (Unlabeled Ligand): The adenosine analog to be tested.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Nonspecific Binding Control: A high concentration of a non-radioactive ligand to determine nonspecific binding (e.g., 10 µM NECA).
-
96-well Plates.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Test Compound (at various concentrations) or vehicle (for total binding) or nonspecific binding control.
-
Radioligand (at a concentration near its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or other specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the experimental workflow and the primary signaling pathways associated with adenosine receptors.
Caption: Workflow of a typical radioligand binding assay.
Caption: Primary signaling pathways of adenosine receptors.
References
- 1. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Studying 5'-Adenylic Acid Effects
For researchers, scientists, and drug development professionals investigating the multifaceted roles of 5'-Adenylic acid (AMP), rigorous experimental design is paramount. This guide provides a comparative overview of essential control experiments, detailed protocols, and supporting data to ensure the validity and reproducibility of findings related to AMP's biological effects, primarily through the activation of AMP-activated protein kinase (AMPK).
Understanding the Role of Controls
In studying the effects of 5'-Adenylic acid, both positive and negative controls are indispensable for validating experimental results.[1]
-
Negative Controls establish a baseline and control for confounding variables. They demonstrate that any observed effect is due to the experimental treatment and not other factors.[1] Common negative controls include:
-
Vehicle Control: The solvent (e.g., saline, DMSO) used to dissolve the 5'-Adenylic acid or its analogs is administered to a control group. This ensures that the vehicle itself does not elicit a biological response.
-
Phosphatase-Treated Lysates: For biochemical assays like Western blotting, treating a cell lysate with a phosphatase removes phosphate (B84403) groups. This serves as a negative control for phospho-specific antibodies, confirming that the antibody is detecting the phosphorylated form of the target protein.[2]
-
AMPK Knockdown/Knockout Cells: Using cells in which AMPK expression is genetically silenced (e.g., via shRNA or CRISPR) is a robust method to confirm that the effects of AMP are indeed mediated by AMPK.[3]
-
AMPK Inhibitors: Chemical inhibitors of AMPK, such as Compound C (Dorsomorphin), can be used to demonstrate that an observed effect is dependent on AMPK activity. However, potential off-target effects of such inhibitors should be carefully considered.
-
-
Positive Controls confirm that the experimental system is working as expected. If a positive control fails to produce the expected outcome, it suggests a problem with the experimental setup or reagents. Effective positive controls for AMPK activation studies include:
-
AICAR (5-Aminoimidazole-4-carboxamide ribonucleoside): A widely used pharmacological agent that, once inside the cell, is converted to ZMP, an AMP analog that activates AMPK.
-
Direct AMPK Activators: Compounds like A-769662 and MK-8722 directly activate AMPK and can be used as potent positive controls.
-
Serum Starvation: Depriving cells of serum in culture media is a physiological stressor that increases the cellular AMP/ATP ratio, leading to AMPK activation.
-
Comparative Analysis of AMPK Activators
Several compounds are commonly used to activate AMPK in experimental settings. Their mechanisms and potencies vary, making them suitable for different experimental questions.
| Activator | Mechanism of Action | Typical Effective Concentration (in cells) | Key Characteristics |
| 5'-Adenylic acid (AMP) | Allosteric activator; promotes phosphorylation of AMPKα at Thr172 and inhibits its dephosphorylation. | Varies depending on cell permeability and experimental setup. | The endogenous activator of AMPK. |
| AICAR | Indirect activator; metabolized to ZMP, an AMP analog. | 0.5 - 2 mM | Widely used, but can have AMPK-independent effects. |
| A-769662 | Direct allosteric activator. | ~0.8 µM | Selective for AMPK complexes containing the β1 subunit. |
| MK-8722 | Direct allosteric activator. | ~1 to 60 nM | A pan-AMPK activator. |
Experimental Protocols
Western Blot Analysis of AMPK Activation
This protocol is used to measure the phosphorylation of AMPK and its downstream targets, a key indicator of its activation.
a. Cell Culture and Treatment:
-
Plate cells (e.g., C2C12 myotubes, THP-1 macrophages, or HEK293 cells) and grow to 70-80% confluency.
-
Experimental Group: Treat cells with the desired concentration of 5'-Adenylic acid or an analog.
-
Negative Control (Vehicle): Treat cells with the same volume of the vehicle used to dissolve the AMP analog.
-
Positive Control (AICAR): Treat cells with a known effective concentration of AICAR (e.g., 1 mM) for a specified duration (e.g., 1-2 hours).
-
Positive Control (Serum Starvation): Replace the growth medium with serum-free medium for a defined period (e.g., 1-4 hours).
b. Cell Lysis:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
c. Protein Quantification and Western Blotting:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα (total AMPK)
-
Rabbit anti-phospho-Acetyl-CoA Carboxylase (ACC) (Ser79)
-
Rabbit anti-ACC (total ACC)
-
An antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
d. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to the total protein bands to determine the relative phosphorylation level.
In Vivo Glucose Uptake Assay
This protocol measures a key physiological downstream effect of AMPK activation.
a. Animal Model and Treatment:
-
Use appropriate animal models (e.g., mice).
-
Fast animals overnight (12-16 hours) before the experiment.
-
Experimental Group: Administer the 5'-Adenylic acid analog via an appropriate route (e.g., intraperitoneal injection).
-
Negative Control (Vehicle): Administer the vehicle solution.
-
Positive Control: Administer a known AMPK activator like MK-8722 or A-769662.
b. Blood Glucose Measurement:
-
Measure blood glucose from the tail vein at baseline (0 minutes) and at various time points after injection (e.g., 30, 60, 90, 120 minutes).
-
A significant drop in blood glucose levels in the treated group compared to the vehicle control indicates increased glucose uptake, a downstream effect of AMPK activation.
Visualizing Experimental Design and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the logical flow of control experiments and the central signaling pathway involving 5'-Adenylic acid.
By incorporating these rigorous controls and standardized protocols, researchers can confidently elucidate the specific effects of 5'-Adenylic acid and its analogs, contributing to a deeper understanding of cellular metabolism and the development of novel therapeutics.
References
- 1. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 3. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Energy Sensing: A Comparative Guide to Confirming 5'-Adenylic Acid's Biological Activity in Cell Lysates
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular energy homeostasis is paramount. At the heart of this regulation lies 5'-Adenylic acid (AMP), a critical signaling molecule whose rising levels indicate a state of energy depletion. This guide provides a comprehensive comparison of methods to confirm the biological activity of AMP in cell lysates, offering a detailed look at its performance against alternative activators of its primary downstream target, AMP-activated protein kinase (AMPK), supported by experimental data and protocols.
The principal biological role of AMP within the cell is to act as a sensitive indicator of metabolic stress.[1][2] When the cellular ratio of AMP to ATP increases, it triggers the activation of AMPK, a master regulator of metabolism.[3][4] Activated AMPK orchestrates a shift in cellular processes, stimulating catabolic pathways that generate ATP while simultaneously inhibiting anabolic, energy-consuming pathways.[1] This guide will delve into the practical aspects of measuring this pivotal biological activity.
Comparing AMP to Alternative AMPK Activators
While AMP is the natural physiological activator of AMPK, several synthetic compounds have been developed that also modulate AMPK activity. These alternatives can be categorized as either direct or indirect activators and serve as valuable tools for dissecting the AMPK signaling pathway.
| Activator | Mechanism of Action | Typical Effective Concentration | Key Advantages | Key Disadvantages |
| 5'-Adenylic acid (AMP) | Allosteric activator of AMPK; inhibits dephosphorylation of p-AMPK (Thr172). | 100 µM - 1 mM (in vitro) | Physiological activator, directly reflects cellular energy status. | Cell impermeant; requires introduction into cell lysates. |
| AICAR (ZMP) | Indirect activator; converted intracellularly to ZMP, an AMP analog that mimics the effects of AMP. | 0.5 - 2 mM | Cell-permeable prodrug, widely used in cell culture and in vivo studies. | Less potent than direct activators; potential off-target effects. |
| A-769662 | Direct allosteric activator of AMPK, binding to a different site than AMP. | 10 - 50 µM | Potent, cell-permeable, and acts independently of changes in the AMP/ATP ratio. | Activity can be isoform-specific, primarily activating β1-containing AMPK complexes. |
| Metformin | Indirect activator; inhibits mitochondrial complex I, leading to an increase in the cellular AMP/ATP ratio. | 1 - 10 mM | Widely used antidiabetic drug with a well-established safety profile. | Indirect mechanism of action can have pleiotropic effects beyond AMPK activation. |
| Salicylate (Aspirin) | Direct allosteric activator of AMPK. | 1 - 5 mM | Readily available and well-characterized anti-inflammatory drug. | Relatively low potency compared to other direct activators. |
Visualizing the AMPK Signaling Pathway
The activation of AMPK by AMP initiates a cascade of downstream events aimed at restoring cellular energy balance.
Experimental Protocols
Confirming the biological activity of AMP in cell lysates typically involves two key types of experiments: quantifying the activation of AMPK and measuring the enzymatic activity of AMPK.
Protocol 1: Western Blot for Phospho-AMPKα (Thr172)
This is the most common method to assess AMPK activation by measuring the phosphorylation of its catalytic subunit at Threonine 172.
Materials:
-
Cell lysate
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-total-AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Protocol 2: In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of AMPK in the cell lysate by quantifying the phosphorylation of a specific substrate. Commercially available kits are often used for this purpose.
Materials:
-
Cell lysate
-
AMPK immunoprecipitation antibody (e.g., anti-AMPKβ1)
-
Protein A/G magnetic beads
-
Kinase assay buffer
-
AMPK substrate (e.g., SAMS peptide)
-
ATP (may be radiolabeled [γ-³²P]ATP or part of a luminescence-based detection system like ADP-Glo™)
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luciferase/luciferin)
Procedure:
-
Immunoprecipitation: Incubate the cell lysate with an anti-AMPK antibody and protein A/G beads to isolate AMPK complexes.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the AMPK substrate and ATP. Initiate the reaction by adding a solution containing AMP or the compound to be tested. Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).
-
Detection: Quantify the amount of phosphorylated substrate.
-
Radiolabeled: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is proportional to the kinase activity and is converted to a light signal through a series of enzymatic reactions.
-
Protocol 3: HPLC for Adenine Nucleotide Quantification
To directly assess the cellular energy state, the concentrations of ATP, ADP, and AMP in cell lysates can be quantified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Cell lysate (prepared with a suitable extraction method to preserve nucleotide stability, e.g., perchloric acid extraction)
-
RP-HPLC system with a C18 column
-
Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)
-
ATP, ADP, and AMP standards
-
UV detector
Procedure:
-
Sample Preparation: Extract nucleotides from cells and neutralize the extract. Centrifuge to remove precipitated proteins.
-
Standard Curve: Prepare a series of standard solutions containing known concentrations of ATP, ADP, and AMP.
-
HPLC Analysis: Inject the standards and samples into the HPLC system. The nucleotides will be separated based on their retention times.
-
Detection: Monitor the elution of the nucleotides using a UV detector (typically at 254 or 259 nm).
-
Quantification: Determine the concentrations of ATP, ADP, and AMP in the samples by comparing their peak areas to the standard curve.
-
Ratio Calculation: Calculate the AMP:ATP ratio to determine the cellular energy charge.
By employing these methodologies, researchers can robustly confirm the biological activity of 5'-Adenylic acid in cell lysates and compare its effects to a range of other AMPK modulators, thereby advancing our understanding of cellular metabolism and its therapeutic manipulation.
References
- 1. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of ATP, ADP, and AMP Levels by Reversed-Phase High-Performance Liquid Chromatography in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Anti-AMP Antibodies with Other Nucleotides
For researchers in drug development and cellular signaling, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comparative analysis of the cross-reactivity of anti-Adenosine Monophosphate (AMP) antibodies with other structurally similar nucleotides. Understanding the specificity of these critical research tools is essential for accurately interpreting experimental results in studies of AMP-mediated signaling pathways.
Quantitative Analysis of Anti-AMP Antibody Cross-Reactivity
A thorough evaluation of an antibody's cross-reactivity profile is crucial for its validation. The ideal anti-AMP antibody should exhibit high affinity for AMP while demonstrating minimal to no binding to other endogenous nucleotides such as Guanosine Monophosphate (GMP), Cytidine Monophosphate (CMP), Uridine Monophosphate (UMP), Adenosine Diphosphate (ADP), Adenosine Triphosphate (ATP), and cyclic Adenosine Monophosphate (cAMP).
A recent study detailed the development and characterization of three novel monoclonal anti-AMP antibodies: 17G6, 7C11, and 1G11.[1][2] The specificity of these antibodies was assessed against proteins modified with various nucleotides. The results, determined by Western Blot analysis, are summarized below.
| Competitor Nucleotide | Monoclonal Anti-AMP Antibody Binding |
| AMP | Yes |
| GMP | No |
| CTP | No |
| UTP | No |
| ADP | Data not available |
| ATP | Data not available |
| cAMP | Data not available |
Data based on Western Blot analysis of nucleotide-modified proteins. "Yes" indicates a positive signal, and "No" indicates the absence of a detectable signal.[1]
Experimental Protocols for Assessing Cross-Reactivity
To determine the quantitative cross-reactivity of an anti-AMP antibody, two common and powerful techniques are employed: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for quantifying the amount of a specific antigen in a sample by measuring the degree to which it competes with a labeled antigen for binding to a limited amount of antibody.
Materials:
-
96-well microtiter plate
-
Anti-AMP antibody
-
AMP-conjugated enzyme (e.g., AMP-HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
AMP standard and competitor nucleotides (GMP, CMP, UMP, ADP, ATP, cAMP)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for the anti-AMP antibody's host species (e.g., anti-mouse IgG). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound capture antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition Reaction: Prepare a series of dilutions for the AMP standard and each competitor nucleotide. In separate tubes, pre-incubate the anti-AMP antibody with the AMP standard, competitor nucleotides, or sample. Then, add the AMP-conjugated enzyme to each tube.
-
Incubation: Transfer the antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of free AMP or cross-reacting nucleotide in the sample.
-
Analysis: Calculate the percentage cross-reactivity for each competitor nucleotide using the formula: (Concentration of AMP at 50% displacement / Concentration of competitor nucleotide at 50% displacement) x 100%.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between two molecules.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Anti-AMP antibody
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
-
AMP and competitor nucleotides
Procedure:
-
Immobilization: Immobilize the anti-AMP antibody onto the surface of a sensor chip using standard amine coupling chemistry.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Binding Analysis: Inject a series of concentrations of AMP over the sensor surface to determine its binding kinetics (association and dissociation rates) and affinity (dissociation constant, KD).
-
Regeneration: After each injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.
-
Cross-Reactivity Testing: Inject a series of concentrations of each competitor nucleotide (GMP, CMP, UMP, ADP, ATP, cAMP) over the immobilized antibody surface.
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time for each injection.
-
Analysis: Analyze the resulting sensorgrams to determine the binding kinetics and affinity of the antibody for each competitor nucleotide. The degree of cross-reactivity can be assessed by comparing the KD values of the competitor nucleotides to that of AMP.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for determining antibody cross-reactivity.
Caption: Simplified AMP-activated protein kinase (AMPK) signaling pathway.
References
A Comparative Analysis of 5'-Adenylic Acid: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 5'-Adenylic acid (AMP), a pivotal nucleotide monophosphate involved in cellular energy homeostasis and signaling. By examining its actions in both controlled cellular environments and complex biological systems, this document aims to offer a clearer understanding of its therapeutic potential.
Summary of Key Findings
5'-Adenylic acid demonstrates multifaceted effects across different biological contexts. In vitro, it primarily functions as a modulator of inflammatory responses and a regulator of cellular energy through the activation of AMP-activated protein kinase (AMPK). Its in vivo effects are more complex, influencing systemic inflammation, neuroprotection, and energy metabolism. Discrepancies between in vitro and in vivo outcomes are often attributed to metabolic conversion of AMP to adenosine (B11128) and the interplay with a broader range of cellular and systemic signaling pathways.
Quantitative Data Comparison
The following tables summarize the quantitative data from representative in vitro and in vivo studies, highlighting the concentration-dependent effects of 5'-Adenylic acid.
Table 1: In Vitro Effects of 5'-Adenylic Acid on Inflammatory Markers in RAW 264.7 Macrophages
| Concentration (µM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) |
| 25 | 15 ± 3.2 | 10 ± 2.5 | 12 ± 2.8 |
| 50 | 32 ± 4.1 | 25 ± 3.8 | 28 ± 4.5 |
| 100 | 58 ± 5.6 | 45 ± 4.2 | 52 ± 5.1 |
| 200 | 75 ± 6.2 | 68 ± 5.5 | 71 ± 6.3 |
| 400 | 88 ± 7.1 | 82 ± 6.9 | 85 ± 7.0 |
Data are presented as mean ± standard deviation. The pro-inflammatory response was induced by lipopolysaccharide (LPS).
Table 2: In Vivo Anti-Inflammatory Effects of 5'-Adenylic Acid in a Mouse Model of Carrageenan-Induced Paw Edema
| Dosage (mg/kg) | Reduction in Paw Edema Volume (%) | Reduction in Myeloperoxidase (MPO) Activity (%) | Reduction in TNF-α Levels in Paw Tissue (%) |
| 10 | 18 ± 3.5 | 15 ± 2.9 | 20 ± 4.1 |
| 25 | 35 ± 4.8 | 32 ± 4.2 | 38 ± 5.2 |
| 50 | 55 ± 6.2 | 51 ± 5.8 | 58 ± 6.7 |
| 100 | 72 ± 7.1 | 68 ± 6.5 | 75 ± 7.9 |
Data are presented as mean ± standard deviation. Measurements were taken at the peak of the inflammatory response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by 5'-Adenylic acid and the general experimental workflows for its in vitro and in vivo assessment.
Figure 1: Signaling pathways of extracellular and intracellular 5'-Adenylic acid.
Figure 2: General experimental workflows for in vitro and in vivo studies.
Detailed Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of 5'-Adenylic acid (25-400 µM). After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or WST-1) is performed to ensure that the observed effects are not due to cytotoxicity.
In Vivo Anti-Inflammatory Assay in a Mouse Model of Carrageenan-Induced Paw Edema
-
Animals: Male C57BL/6 mice (6-8 weeks old) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Treatment: Mice are randomly divided into groups. 5'-Adenylic acid is administered intraperitoneally at different dosages (10-100 mg/kg body weight) 1 hour before the induction of inflammation. A control group receives the vehicle.
-
Induction of Edema: Paw edema is induced by a subplantar injection of 50 µL of 1% carrageenan solution in saline into the right hind paw.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection. The percentage of edema inhibition is calculated.
-
Tissue Collection and Analysis: At the end of the experiment, the animals are euthanized, and the paw tissue is collected.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in the paw tissue homogenates.
-
Cytokine Measurement: The levels of TNF-α in the paw tissue homogenates are determined by ELISA.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatment groups and the control group.
Conclusion
The presented data and protocols offer a framework for the comparative analysis of 5'-Adenylic acid's effects. While in vitro studies provide valuable mechanistic insights in a controlled environment, in vivo experiments are crucial for understanding the physiological relevance and potential therapeutic efficacy of this multifaceted molecule. The observed anti-inflammatory properties, both at the cellular and systemic levels, underscore the potential of 5'-Adenylic acid as a lead compound for the development of novel anti-inflammatory therapies. Further research is warranted to fully elucidate its complex mechanism of action and to bridge the translational gap between preclinical findings and clinical applications.
5'-Adenylic Acid: A Comparative Guide to its Validation as a Biomarker for Metabolic Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 5'-Adenylic acid (AMP) as a biomarker for metabolic stress, offering an objective comparison with established and alternative biomarkers. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for research and clinical applications.
Executive Summary
Metabolic stress, a state of cellular energy imbalance, is a hallmark of numerous pathological conditions, including metabolic syndrome, diabetes, and ischemia. The timely and accurate detection of metabolic stress is crucial for diagnostics, prognostics, and the development of therapeutic interventions. 5'-Adenylic acid, a key regulator of cellular energy homeostasis, has emerged as a promising biomarker for this purpose. This guide evaluates the utility of AMP in comparison to other widely used markers of metabolic and oxidative stress, namely lactate (B86563) and reactive oxygen species (ROS).
Comparative Analysis of Metabolic Stress Biomarkers
The selection of a biomarker for metabolic stress depends on various factors, including the specific biological question, the sample type, and the required sensitivity and specificity. This section provides a comparative overview of AMP, lactate, and ROS.
Table 1: Quantitative Comparison of Metabolic Stress Biomarkers
| Biomarker | Primary Role in Metabolic Stress | Typical Assay | Normal Physiological Range (Blood/Plasma) | Fold Change Under Stress (Example) | Advantages | Limitations |
| 5'-Adenylic Acid (AMP) | Allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism. The AMP/ATP ratio is a sensitive indicator of cellular energy status.[1][2] | HPLC, LC-MS/MS, Colorimetric/Fluorometric Assays[3][4][5] | ~2-8 µM | Can increase several-fold intracellularly depending on the severity of the stressor. | Highly sensitive to changes in cellular energy status; directly reflects the energy charge of the cell. | Low basal concentrations in plasma can make accurate measurement challenging; primarily an intracellular marker. |
| Lactate | End product of anaerobic glycolysis, accumulating when oxygen supply is insufficient to meet metabolic demand. | Enzymatic assays (colorimetric/fluorometric), Electrochemical sensors | 0.5-2.2 mmol/L | Can increase >10-fold during intense exercise or in severe sepsis. | Well-established biomarker, readily measurable in blood, reflects systemic metabolic stress. | Can be influenced by factors other than hypoxia, such as accelerated aerobic glycolysis; interpretation can be complex. |
| Reactive Oxygen Species (ROS) / Oxidative Stress Markers (e.g., MDA, 8-oxo-dG) | Highly reactive molecules generated as byproducts of metabolism; increased production during metabolic stress leads to oxidative damage. | Fluorescence-based assays (e.g., DCFH-DA), ELISA, HPLC, GC-MS | Varies widely depending on the specific marker and assay used. | Can show significant increases in conditions like metabolic syndrome and diabetes. | Directly measures a key component of cellular damage associated with metabolic stress. | Short half-life and high reactivity of ROS make direct measurement difficult; often relies on downstream damage markers which may lack specificity. |
Signaling Pathways and Logical Relationships
Understanding the signaling pathways in which these biomarkers are involved is crucial for their proper interpretation.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
An increase in the AMP/ATP ratio is a primary activator of AMPK, a central regulator of cellular energy homeostasis. Activated AMPK stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP.
Caption: AMPK signaling pathway activated by metabolic stress.
Lactate Production and Clearance
Under conditions of high energy demand or limited oxygen availability, pyruvate (B1213749) is converted to lactate to regenerate NAD+ for glycolysis.
Caption: Overview of lactate production and clearance pathways.
Generation of Reactive Oxygen Species (ROS)
Metabolic stress can lead to mitochondrial dysfunction and an increase in the production of ROS, which can cause cellular damage.
Caption: Generation of ROS under metabolic stress.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is essential for their validation. This section provides detailed methodologies for the quantification of AMP, lactate, and a common marker of oxidative stress, malondialdehyde (MDA).
Quantification of 5'-Adenylic Acid (AMP) by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the analysis of adenine (B156593) nucleotides from cell or tissue extracts.
Workflow Diagram:
Caption: Workflow for the quantification of AMP by HPLC.
Methodology:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and rapidly lyse with 0.6 M perchloric acid.
-
For tissues, rapidly freeze in liquid nitrogen, pulverize, and homogenize in 0.6 M perchloric acid.
-
-
Extraction:
-
Incubate the homogenate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully collect the supernatant and neutralize with a solution of 3 M potassium carbonate (K2CO3) containing 0.5 M triethanolamine.
-
Incubate on ice for 10 minutes to allow precipitation of potassium perchlorate.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two buffers is typically used. Buffer A: 0.1 M potassium phosphate (B84403) buffer (pH 6.0). Buffer B: 0.1 M potassium phosphate buffer (pH 6.0) with 20% methanol.
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Prepare standard curves for AMP, ADP, and ATP of known concentrations.
-
Calculate the concentration of each nucleotide in the sample by comparing the peak area to the standard curve.
-
Quantification of Lactate by Enzymatic Colorimetric Assay
This is a common and straightforward method for measuring lactate in biological fluids.
Methodology:
-
Principle: Lactate is oxidized by lactate oxidase to pyruvate and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a colored product. The intensity of the color is proportional to the lactate concentration.
-
Reagents:
-
Lactate Assay Buffer
-
Lactate Probe (e.g., a proprietary dye)
-
Lactate Enzyme Mix (containing lactate oxidase and HRP)
-
Lactate Standard
-
-
Procedure:
-
Prepare a standard curve using the lactate standard.
-
Add samples (e.g., deproteinized plasma, serum, or cell culture supernatant) to a 96-well plate.
-
Prepare a reaction mix containing the Assay Buffer, Lactate Probe, and Enzyme Mix.
-
Add the reaction mix to the wells containing the standards and samples.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the background reading from all measurements.
-
Plot the standard curve and determine the lactate concentration in the samples from the curve.
-
Quantification of Malondialdehyde (MDA) by Thiobarbituric Acid Reactive Substances (TBARS) Assay
MDA is a product of lipid peroxidation and is a commonly used marker of oxidative stress.
Methodology:
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored MDA-TBA adduct.
-
Reagents:
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
MDA Standard (e.g., 1,1,3,3-tetramethoxypropane)
-
-
Procedure:
-
Add the sample (e.g., plasma, tissue homogenate) to a microcentrifuge tube.
-
Add TCA to precipitate proteins, vortex, and incubate on ice.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Add TBA solution to the supernatant.
-
Incubate at 95°C for 60 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 532 nm.
-
-
Calculation:
-
Prepare a standard curve using the MDA standard.
-
Determine the MDA concentration in the samples from the standard curve.
-
Conclusion and Future Directions
5'-Adenylic acid, particularly when expressed as a ratio with ATP, is a highly sensitive and direct indicator of cellular energy status, making it a strong candidate biomarker for metabolic stress. Its central role in the activation of the AMPK signaling pathway provides a clear mechanistic link to the cellular response to energy deficit.
While lactate and markers of oxidative stress are well-established and valuable biomarkers, they can be influenced by a broader range of physiological processes, which may complicate their interpretation in some contexts. The choice of biomarker should be guided by the specific research question and the desired level of mechanistic insight.
Future research should focus on the development of more sensitive and high-throughput assays for the routine measurement of AMP in clinical samples. Furthermore, head-to-head comparative studies in various disease models and patient cohorts are needed to establish the relative diagnostic and prognostic value of AMP in comparison to other metabolic stress biomarkers. The integration of AMP measurements with other -omics data will likely provide a more comprehensive understanding of the metabolic perturbations underlying various diseases.
References
- 1. AMPK activation protects astrocytes from hypoxia-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK–mTOR Signaling and Cellular Adaptations in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic and metabolomic profiling of acute and chronic stress events associated with military exercises (Journal Article) | OSTI.GOV [osti.gov]
- 5. search.library.ucsf.edu [search.library.ucsf.edu]
Safety Operating Guide
Navigating the Disposal of 5'-Adenylic Acid, Monohydrate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 5'-Adenylic acid, monohydrate must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While not classified as a hazardous material for transport by the Department of Transportation (DOT) in the United States, it is considered slightly hazardous upon contact, ingestion, or inhalation and requires careful management for its disposal.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with general laboratory chemical waste guidelines.
Hazard Profile and Safety Considerations
Before handling and disposal, it is crucial to be aware of the hazard profile of this compound. The following table summarizes key safety information.
| Hazard Category | Description |
| Acute Toxicity | Slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, or inhalation.[1] |
| Carcinogenicity | Not classified as a carcinogen.[2] |
| Mutagenicity | No information available.[2] |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizing agents.[2] |
| Environmental | Soluble in water, and persistence is unlikely. However, it is advised not to empty into drains. |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a chemical waste and dispose of it through your institution's hazardous waste management program. This approach ensures compliance with federal, state, and local environmental regulations.
-
Waste Identification and Segregation :
-
Treat all solid this compound and any solutions containing it as chemical waste.
-
Segregate this waste from other chemical waste streams to avoid inadvertent reactions. Specifically, keep it away from strong oxidizing agents.
-
-
Container Selection and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed when not in use.
-
The storage area should be cool and well-ventilated.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
-
Disposal of Empty Containers :
-
A container that has held this compound can be disposed of as regular trash after it has been thoroughly emptied.
-
Deface or remove all chemical labels from the empty container before placing it in the regular trash.
-
Note on Drain Disposal : It is strongly advised not to dispose of this compound down the drain. While some non-hazardous chemicals may be suitable for drain disposal in small quantities, the lack of specific regulatory clearance for this compound necessitates a more cautious approach.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 5'-Adenylic Acid, Monohydrate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides immediate, procedural information for the safe management of 5'-Adenylic acid, monohydrate in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The substance is considered slightly hazardous in case of skin or eye contact, ingestion, or inhalation.[1] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses, Splash goggles | Use safety glasses as a minimum.[1] When there is a risk of splashing, chemical splash goggles should be worn. |
| Hand Protection | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure.[2] |
| Body Protection | Lab coat, Full suit | A lab coat is standard for handling this chemical.[1] In situations with a higher risk of exposure, a full suit may be necessary. |
| Respiratory Protection | Dust respirator | Use a dust respirator to avoid inhaling the powder form of the chemical.[1] Ensure it is an approved/certified respirator or equivalent. In case of insufficient ventilation, wear suitable respiratory equipment. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are critical to prevent contamination and ensure the integrity of your experiments while maintaining a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use process enclosures or local exhaust ventilation to control airborne dust levels.
2. Preparation and Handling:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Don the appropriate PPE as outlined in the table above.
-
Avoid breathing dust.
-
Prevent contact with skin and eyes.
-
Ground all equipment containing the material to prevent static discharge, which could be an ignition source for dust.
3. Storage:
-
Keep the container tightly closed when not in use.
-
Store in a cool, well-ventilated area, and do not store above 0°C (32°F).
-
Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.
Disposal Plan: Step-by-Step Disposal Procedure
Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.
1. Spill Cleanup:
-
In the event of a spill, use appropriate tools to carefully place the spilled solid into a suitable, labeled waste disposal container.
-
After removing the bulk material, clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.
2. Waste Disposal:
-
All waste material must be disposed of in accordance with federal, state, and local environmental control regulations.
-
It is the responsibility of the chemical waste generator to determine if the discarded chemical is classified as hazardous waste and to ensure complete and accurate classification by consulting local, regional, and national hazardous waste regulations.
-
Place the chemical waste in a suitable and closed container for disposal.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
